molecular formula C8H18Cl2N2 B1421450 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1221723-89-2

7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B1421450
CAS No.: 1221723-89-2
M. Wt: 213.15 g/mol
InChI Key: IYRJNDQNTVSIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (: 1221723-89-2) is a high-purity chemical building block of interest in medicinal chemistry research. With a molecular formula of C 8 H 18 Cl 2 N 2 and a molecular weight of 213.15, this white solid serves as a valuable spirodiamine motif for constructing novel molecular architectures . This compound is recognized in scientific research as a potential bioisostere for piperazine rings, a common feature in many pharmaceuticals. Investigations into incorporating this diazaspiro core have demonstrated its utility in developing targeted inhibitors. Notably, research has shown that this spirocyclic system can be effectively used as a structural surrogate for the piperazine core in the FDA-approved Poly(ADP-ribose) polymerase inhibitor (PARPi), olaparib . Studies indicate that analogues built with this diazaspiro scaffold can achieve nanomolar affinity for the PARP-1 enzyme, with some compounds exhibiting potent catalytic inhibition while potentially reducing undesirable DNA-damaging properties. This makes such derivatives promising candidates for the development of therapeutics for conditions like inflammatory diseases and neurodegeneration, where cytotoxicity is not desired . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

7-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(4-7-10)2-5-9-8;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJNDQNTVSIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN2)CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-89-2
Record name 7-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Diazaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imperative to explore novel chemical space has led medicinal chemists to "escape from flatland," moving beyond traditional aromatic, sp2-rich structures towards more three-dimensional, sp3-rich molecular architectures.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties.[3][4] Among these, the 1,7-diazaspiro[3.5]nonane framework—a fusion of an azetidine and a piperidine ring sharing a single carbon atom—has emerged as a privileged scaffold. Its distinct three-dimensional geometry allows for precise vectoral projection of substituents into biologically relevant space, while the two nitrogen atoms provide versatile handles for synthetic diversification. This guide provides a technical overview of the synthesis, application, and structure-activity relationships of 1,7-diazaspiro[3.5]nonane derivatives, demonstrating their significant potential in developing next-generation therapeutics for infectious diseases, central nervous system disorders, metabolic diseases, and oncology.

The Strategic Advantage of Spirocyclic Scaffolds

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to molecules that are planar and structurally monotonous. While effective, this chemical space is heavily explored, and compounds derived from it often suffer from poor solubility, metabolic instability, and off-target effects. The strategic shift towards sp3-rich scaffolds, such as the 1,7-diazaspiro[3.5]nonane core, is a direct response to these limitations.

The core advantages of this scaffold include:

  • Enhanced Three-Dimensionality: The spirocyclic fusion point forces the azetidine and piperidine rings into roughly perpendicular orientations.[4] This creates a rigid, well-defined three-dimensional shape that can improve target binding by occupying pockets inaccessible to flatter molecules.

  • Improved Physicochemical Properties: The introduction of sp3 centers disrupts planarity and can break up crystalline packing, often leading to enhanced aqueous solubility.[4] Furthermore, the scaffold's properties, like lipophilicity, can be finely tuned through substitution on its two distinct nitrogen atoms.

  • Novelty and Intellectual Property: As a less explored scaffold, it provides fertile ground for discovering novel bioactive compounds and securing a strong intellectual property position.

  • Dual-Vector Diversification: The presence of two secondary amines at positions 1 and 7 allows for the independent and directed installation of different functional groups. This is a powerful feature for systematically probing structure-activity relationships (SAR) and optimizing for multiple parameters simultaneously (e.g., potency and ADME properties).

Synthesis of the 1,7-Diazaspiro[3.5]nonane Core

The utility of any scaffold is contingent upon its accessibility. Fortunately, scalable synthetic routes to key 1,7-diazaspiro[3.5]nonane intermediates have been developed, enabling its broad application in medicinal chemistry. A common and crucial building block is the mono-Boc-protected derivative, which allows for selective functionalization of the two nitrogen atoms.

One industrialized method for synthesizing tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves a seven-step sequence starting from readily available materials.[5] The causality behind this specific route lies in its controlled, step-wise construction that avoids problematic side reactions and is amenable to large-scale production.

Workflow: Synthesis of a Key Intermediate

A Compound 1 (1-Toluoyl-4-piperidone) B Compound 2 A->B Ethylmalonate, NH4OAc, EtOH C Compound 3 (Diol) B->C LiBH4, THF D Compound 4 (Ditosylate) C->D p-TsCl, DCM E Compound 5 (Cyclized Intermediate) D->E Cs2CO3, MeCN (Ring Closure) F Compound 6 (Reduced Piperidine) E->F Mg, MeOH (Reduction) G Compound 7 (Boc Protected) F->G Boc2O, DCM H Compound 8 (Final Product) G->H Pd/C, H2, MeOH (Deprotection)

Caption: Multi-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[5]

Detailed Protocol: Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate[5]
  • Rationale: This protocol provides a validated pathway to a key orthogonally protected intermediate. Each step is chosen to achieve a specific transformation with high yield and control, which is critical for multi-step synthesis. The use of Boc protection on one nitrogen and a removable group (tosyl, later cleaved) on the other is a classic strategy for enabling selective, stepwise functionalization.

  • Step 1: Knoevenagel Condensation. To a solution of Compound 1 (1-toluoyl-4-piperidone) in ethanol, add ammonium acetate. Heat the mixture (e.g., to 80°C) and then add diethyl malonate dropwise. Reflux for 4-5 hours to form the corresponding ylidene derivative (Compound 2).

  • Step 2: Reduction. Cool the reaction mixture and reduce the ester and alkene functionalities of Compound 2 using a suitable reducing agent like lithium borohydride in tetrahydrofuran (THF) at a controlled temperature (0-70°C) to yield the diol (Compound 3).

  • Step 3: Tosylation. React the diol (Compound 3) with p-toluenesulfonyl chloride in dichloromethane (DCM) at room temperature for approximately 12 hours. This converts the hydroxyl groups into good leaving groups (tosylates), forming Compound 4.

  • Step 4: Intramolecular Cyclization. Treat the ditosylate (Compound 4) with a base such as cesium carbonate in acetonitrile. Heating this mixture (e.g., to 90°C) induces an intramolecular cyclization to form the azetidine ring, yielding the spirocyclic intermediate (Compound 5). The choice of cesium carbonate is key here, as it is an effective base for this type of cyclization.

  • Step 5: Reduction of the Piperidone. The carbonyl group on the piperidine ring of Compound 5 is reduced. A common method is using magnesium turnings in methanol, which efficiently reduces the amide-like functionality to the corresponding amine (Compound 6).

  • Step 6: Boc Protection. The newly formed secondary amine in the piperidine ring is selectively protected. React Compound 6 with di-tert-butyl dicarbonate (Boc₂O) in DCM at room temperature. This reaction is typically clean and high-yielding, affording the mono-Boc-protected intermediate (Compound 7).

  • Step 7: Deprotection. The final step is the removal of the toluoyl protecting group from the azetidine nitrogen. This is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere to yield the final product, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (Compound 8).

Medicinal Chemistry Applications & SAR

The 1,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into a variety of therapeutic agents. The following sections highlight key examples and the structure-activity relationships that govern their biological effects.

Antimycobacterial Agents

Tuberculosis remains a major global health threat, and drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitate the development of new therapeutics. Benzothiazinones (BTZs) are potent inhibitors of the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis. However, many BTZs are ineffective against nontuberculous mycobacteria (NTM).

Recent work has shown that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into the BTZ scaffold dramatically broadens the spectrum of activity to include both MTB and NTM strains.[6][7] Mechanistic studies revealed that the spirocyclic scaffold is not merely a linker but an essential component for activity; replacing it with other diazaspiro rings or acyclic linkers leads to a significant loss of potency.[6] The intact 2,7-diazaspiro[3.5]nonane moiety is crucial for establishing a key electrostatic interaction with a conserved aspartate residue (Asp326) in the DprE1 enzyme of NTM, an interaction that underpins the broad-spectrum activity.[7]

Compound IDR-Group (on Benzyl)MIC vs. MTB H37Rv (µg/mL)MIC vs. M. abscessus (µg/mL)Reference
PBTZ169 (Reference Compound)<0.01>32[6][7]
Lead Cmpd. B2 4-Trifluoromethoxy<0.01<0.03125[7]
Analog 3a 4-Fluoro<0.016Potent[6][8]
Modulators of Sigma Receptors (CNS)

Sigma receptors (S1R and S2R) are implicated in a range of neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases. The 2,7-diazaspiro[3.5]nonane scaffold has proven to be a remarkable platform for developing selective S1R ligands, demonstrating that subtle structural modifications can dictate the functional outcome (agonist vs. antagonist).[9]

This is a powerful illustration of rational drug design. By fixing the core scaffold and varying the substituents on the two nitrogen atoms, researchers can fine-tune the molecule's interaction with the receptor binding pocket. For instance, derivatives with two basic nitrogen atoms showed high affinity for S1R.[9] Critically, the choice of substituent dictated the functional response: one derivative (compound 4b) acted as an S1R agonist in vivo, while a closely related analog (compound 5b) behaved as an S1R antagonist, producing significant pain relief (antiallodynic effects) in animal models.[9]

cluster_0 2,7-Diazaspiro[3.5]nonane Core cluster_1 Substituent Modification cluster_2 Functional Outcome Core Core Scaffold Mod_A Substituent Set A (e.g., Cmpd 4b) Core->Mod_A Mod_B Substituent Set B (e.g., Cmpd 5b) Core->Mod_B Agonist S1R Agonist Mod_A->Agonist Induces Agonistic In Vivo Effect Antagonist S1R Antagonist (Antiallodynic Effect) Mod_B->Antagonist Induces Antagonistic In Vivo Effect

Caption: SAR logic showing how substituent changes on the same core dictate S1R function.[9]

CompoundKi S1R (nM)Ki S2R (nM)S1R/S2R SelectivityFunctional ProfileReference
4b 2.72710Agonist[9]
5b 131027.8Antagonist[9]
8f 1016516.5Antagonist[9]
GPR119 Agonists for Metabolic Disease

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[10] The SAR campaign focused on optimizing two key positions: the piperidine N-capping group (R2) and an aryl group (R3). This systematic optimization led to the discovery of compound 54g , which not only exhibited high potency but also possessed a desirable pharmacokinetic profile and demonstrated a significant glucose-lowering effect in a diabetic rat model.[10] This highlights the scaffold's ability to serve as a rigid foundation upon which functional groups can be positioned to achieve both potent target engagement and favorable drug-like properties.

Covalent Inhibitors in Oncology

Mutations in the KRAS gene are drivers in many human cancers, but the KRAS protein has long been considered "undruggable." The discovery of a covalent pocket on the KRAS G12C mutant has opened new therapeutic avenues. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were identified as potent covalent inhibitors of KRAS G12C.[8] X-ray crystallography confirmed that the diazaspiro[3.5]nonane moiety binds within the critical switch-II pocket of the protein.[8] In this context, the scaffold acts as a rigid, three-dimensional anchor that precisely orients the reactive acryloyl "warhead" to form a covalent bond with the mutated cysteine residue, thereby inactivating the oncogenic protein.

Conclusion and Future Outlook

The 1,7-diazaspiro[3.5]nonane scaffold is a prime example of how moving into the third dimension of chemical space can unlock new therapeutic possibilities. Its unique combination of rigidity, synthetic accessibility, and dual points for diversification makes it an exceptionally valuable tool for the modern medicinal chemist. The successful applications across diverse and challenging therapeutic areas—from infectious disease to oncology—underscore its status as a privileged structure. As drug discovery programs continue to seek compounds with improved properties and novel mechanisms of action, the rational incorporation of sp3-rich, three-dimensional scaffolds like 1,7-diazaspiro[3.5]nonane will undoubtedly be a cornerstone of future success.

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • US20220213130A1 - Heterocyclic glp-1 agonists. Google Patents.
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library. URL: [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. URL: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. URL: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. URL: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications. URL: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. URL: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[1][3]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. URL: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. URL: [Link]

  • LIQUID CRYSTALLINE THERMOSETS FROM ESTER, ESTER-INIIDE, AND ESTER-AMIDE OLIGOMERS. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. URL: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. URL: [Link]

  • Improved production process of 2-butyl-1,3-diaze spiro[11][11] nonane-1-ene-4-ketone. Google Patents. URL:

  • Patent Details. Paper Digest. URL: [Link]

Sources

Technical Profile: 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl , designed for researchers and drug development professionals.

High-Value Spirocyclic Building Block for Next-Generation Therapeutics

Executive Summary

7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl (CAS 1221723-89-2 ) is a specialized bicyclic diamine scaffold used in medicinal chemistry to improve the physicochemical and pharmacokinetic profiles of drug candidates. Belonging to the class of diazaspiro[3.5]nonanes , this molecule serves as a critical bioisostere for piperazine and piperidine rings.

Its core value lies in its ability to increase fraction sp3 (Fsp³) character, thereby reducing lipophilicity (LogP) and improving metabolic stability without altering the fundamental binding vector of the parent pharmacophore. Recent applications include the development of PARP inhibitors (as non-cytotoxic congeners of Olaparib) and CXCR4 antagonists .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 1221723-89-2
Chemical Name 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
Free Base MW 140.23 g/mol
Appearance White to off-white solid (Hygroscopic)
Solubility High in Water (>50 mg/mL), DMSO; Low in DCM/Hexane
SMILES CN1CCC2(CCN2)CC1.Cl.Cl
InChI Key OWFQLZVALHPYAC-UHFFFAOYSA-N (Free Base)
Structural Class Spirocyclic Diamine (Azetidine-Piperidine fusion)

Structural Significance in Drug Design

The "Escape from Flatland"

In modern drug discovery, increasing the three-dimensionality of molecules is correlated with higher clinical success rates. Unlike flat aromatic rings (e.g., benzene, pyridine), the 7-Methyl-1,7-diazaspiro[3.5]nonane scaffold introduces a rigid, orthogonal geometry via its spiro-carbon center.

  • Vector Integrity: The nitrogen atoms at positions 1 (azetidine) and 7 (piperidine) allow for precise exit vectors that mimic piperazine but with a distinct spatial arrangement.

  • Lipophilicity Modulation: The spiro-fusion disrupts the planar symmetry, lowering LogD and improving water solubility, which is critical for oral bioavailability.

Case Study: Piperazine Bioisosterism in PARP Inhibitors

Research into poly(ADP-ribose) polymerase (PARP) inhibitors has demonstrated the utility of this scaffold.[1] Replacing the piperazine core of Olaparib with a diazaspiro[3.5]nonane system resulted in compounds that maintained high PARP-1 affinity but exhibited significantly reduced cytotoxicity and DNA damage compared to the parent drug. This suggests the spiro-scaffold can decouple on-target efficacy from off-target toxicity mechanisms [1].

Synthesis & Manufacturing Workflows

The synthesis of 1,7-diazaspiro[3.5]nonane systems is synthetically demanding due to the ring strain of the azetidine moiety. Two primary strategies are employed: Gem-Functionalization and [3+2] Cycloaddition .

Strategy A: Gem-Functionalization (Traditional)

This route typically starts with a 4-piperidone derivative. The ketone at position 4 is converted into a spiro-center by building the azetidine ring.

  • Starting Material: N-Benzyl-4-piperidone or N-Boc-4-piperidone.

  • Spiro-Annulation: Strecker reaction or formation of a cyano-amine followed by reduction and cyclization.

  • Methylation: Reductive amination at the piperidine nitrogen (N7) introduces the methyl group.

  • Salt Formation: Treatment with HCl in dioxane/ether yields the stable dihydrochloride salt.

Strategy B: Dipolar Cycloaddition (Modern)

For fragment-based drug discovery (FBDD), a more modular approach involves [3+2] cycloadditions to construct the spiro-system rapidly, allowing for diverse substitution patterns [2].

Synthesis Pathway Visualization

Synthesis_Workflow Start N-Boc-4-Piperidone Step1 Spiro-Annulation (Formation of Azetidine Ring) Start->Step1 Reagents: KCN, Amine source Inter1 1,7-Diazaspiro Intermediate (N-Protected) Step1->Inter1 Step2 N-Methylation (Reductive Amination) Inter1->Step2 HCHO, NaBH(OAc)3 Step3 Deprotection & Salt Formation (HCl/Dioxane) Step2->Step3 HCl Final 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl (CAS 1221723-89-2) Step3->Final

Figure 1: General synthetic workflow for the production of the dihydrochloride salt from piperidone precursors.

Handling & Experimental Protocols

Storage and Stability[8]
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C .

  • Stability: Stable in solid form for >2 years if protected from moisture. In solution (water/DMSO), use within 24 hours or freeze aliquots.

Protocol: Free Base Liberation for Coupling Reactions

For chemical synthesis (e.g., amide coupling or SNAr), the free base must be generated in situ or isolated to prevent catalyst poisoning.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl in DCM or DMF.

  • Neutralization: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine) or TEA .

    • Note: The solution should turn clear as the free amine is liberated.

  • Coupling: Add the electrophile (e.g., Acid Chloride, Activated Ester) directly to this mixture.

  • Verification: Monitor reaction progress via LC-MS. The free base typically elutes earlier than coupled products on C18 columns.

Protocol: Reductive Amination (N1 Functionalization)

The N1 nitrogen (azetidine) is sterically less hindered than the N7 (methylated) but more nucleophilic.

  • Dissolution: Dissolve the 2HCl salt in MeOH.

  • Base: Add 2.0 eq of TEA to neutralize the HCl.

  • Aldehyde Addition: Add 1.1 eq of the target aldehyde. Stir for 30 min.

  • Reduction: Cool to 0°C and add 1.5 eq of NaBH(OAc)₃ .

  • Quench: Quench with saturated NaHCO₃ after 4 hours. Extract with DCM.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry. (2020). Retrieved from [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles. Chemistry – A European Journal. (2018). Retrieved from [Link]

  • Spirocyclic Compounds and Their Use as CXCR4 Antagonists. European Patent Office (EPO). Patent EP1790639. Retrieved from [Link]

Sources

Spirocyclic Diamines as Piperazine Bioisosteres: A Technical Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in nearly 9% of all FDA-approved small molecule drugs. However, its ubiquity has led to intellectual property (IP) overcrowding, and its metabolic susceptibility to


-oxidation and ring-opening often necessitates extensive structural modification.

This technical guide details the transition from piperazine to spirocyclic diamines —specifically the 2,6-diazaspiro[3.3]heptane core. This "escape from flatland" strategy increases the fraction of sp3-hybridized carbons (


), offering three distinct advantages:
  • Vector Orthogonality: Accessing novel chemical space through non-planar exit vectors.[1]

  • Metabolic Hardening: Elimination of metabolically labile hydrogens adjacent to nitrogen.

  • Physicochemical Modulation: Lower lipophilicity (LogD) and distinct basicity profiles compared to piperazine.

Part 1: Strategic Rationale & Mechanistic Logic

The decision to substitute a piperazine core with a spirocyclic diamine should be driven by specific liability data. The following decision logic outlines when to deploy this bioisostere.

Decision Logic: Piperazine to Spirocycle Switch

Piperazine_Optimization Problem Lead Liability Identified Metab Metabolic Instability (N-Oxidation / Ring Opening) Problem->Metab Selectivity Poor Selectivity / Flat SAR Problem->Selectivity IP IP Overcrowding Problem->IP Solution Deploy 2,6-diazaspiro[3.3]heptane Metab->Solution High Clearance Selectivity->Solution Off-target binding IP->Solution Freedom to Operate Mech1 Mechanism: Steric Bulk blocks CYP450 access Solution->Mech1 Mech2 Mechanism: Rigidification locks bioactive conformation Solution->Mech2 Mech3 Mechanism: Novel Vectors access new binding pockets Solution->Mech3

Figure 1: Decision matrix for implementing spirocyclic bioisosteres. The switch is justified when metabolic clearance or selectivity issues arise from the flexible, planar nature of piperazine.

Part 2: Comparative Profiling (Piperazine vs. Spirocycle)

Understanding the physicochemical shift is critical for maintaining potency while improving ADME properties.

Structural & Property Comparison[2][3][4][5]
FeaturePiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair conformation (dynamic)Rigid, puckered butterflyReduces entropic penalty upon binding.
Exit Vectors Parallel (

)
Linear but rigidMaintains linear geometry but alters substituent trajectory.
Basicity (

)

9.8 (N1),

5.6 (N2)

8.5 (N1),

6.0 (N2)
Critical: Spirocycles are generally less basic, improving membrane permeability and reducing hERG liability.
Lipophilicity VariableLower LogDHigh polarity due to exposed N-lone pairs and compact volume.
Metabolic Stability Low (

-carbon oxidation)
HighQuaternary carbon prevents oxidative metabolism at the bridgehead.

Expert Insight: The 2,6-diazaspiro[3.3]heptane is often more water-soluble than its piperazine counterpart. However, due to the strained ring system, it can be less stable to strong acidic conditions during synthesis (e.g., harsh Boc-deprotection), requiring careful protocol management.

Part 3: Synthetic Methodology

Synthesis of spirocyclic diamines is significantly more challenging than piperazines. Standard bis-alkylation methods often fail due to ring strain. The most robust route for medicinal chemistry applications involves reductive amination followed by intramolecular cyclization .

Protocol: Synthesis of -Boc-2,6-diazaspiro[3.3]heptane

This protocol is adapted from the methodologies established by the Carreira group and commercial scale-up procedures (e.g., SpiroChem, Enamine).

Reaction Scheme:

  • Precursor: 1-Boc-3-formyl-azetidine (commercially available).

  • Step A: Reductive amination with a primary amine.[2]

  • Step B: Cyclization of the resulting amino-mesylate or amino-halide.

Workflow Diagram

Synthesis_Protocol Start Start: 1-Boc-3-formyl-azetidine Step1 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Step1 Inter1 Intermediate: Secondary Amine Step1->Inter1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Step3 Cyclization (tBuOK or NaH, Heat) Step2->Step3 Final Product: 2-Substituted-2,6-diazaspiro[3.3]heptane Step3->Final

Figure 2: Synthetic workflow for the construction of the spirocyclic core from azetidine precursors.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Dissolve 1-Boc-3-formyl-azetidine (1.0 equiv) and the desired primary amine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Add acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Monitor by LCMS until the aldehyde is consumed (typically 2–4 hours).

  • Quench with saturated aqueous NaHCO3. Extract with DCM.

Step 2: Cyclization (The Critical Step) Note: This step requires the presence of a leaving group on the amine side-chain or the azetidine side-chain. A common variation uses a 3-chloromethyl-azetidine precursor.

Alternative Route (Direct Cyclization from 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde):

  • Dissolve the crude secondary amine (from Step 1) in anhydrous THF.

  • Add potassium tert-butoxide (

    
    -BuOK, 2.2 equiv) as a 1.0 M solution in THF.
    
  • Heat to 70 °C in a sealed tube for 2–4 hours.

    • Why: The strain energy of the spiro-system requires thermal energy and a strong base to overcome the barrier of closing the second four-membered ring.

  • Cool and filter to remove KCl salts.

  • Purify via flash chromatography (typically requires polar solvent systems, e.g., DCM/MeOH/NH3).

Part 4: Case Study – Olaparib Optimization

A compelling example of this bioisosteric replacement is found in the optimization of PARP inhibitors (e.g., Olaparib analogs).

Objective: Improve selectivity for PARP-1 over other PARP isoforms and reduce cytotoxicity.

Data Summary:

CompoundCore StructurePARP-1 IC50 (nM)Selectivity (vs. PARP-2)Cytotoxicity
Olaparib Piperazine5LowModerate
Spiro-Analog 2,6-Diazaspiro[3.3]heptane12High (>10x) Low

Analysis: While the spirocyclic analog showed a 2-fold reduction in absolute potency (likely due to the rigid core not perfectly matching the induced-fit requirement of the pocket), it significantly improved the selectivity profile . The rigid spiro-core prevented the molecule from adopting conformations required to bind off-target isoforms, a common benefit of "rigidification" strategies. Furthermore, the spiro-analog demonstrated reduced DNA damage in healthy cells.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Angewandte Chemie International Edition.[3][4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[3][4] Link

  • Reilly, S. W., et al. (2018).[5] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7][8] Link

Sources

Molecular weight and formula of 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl , a specialized spirocyclic scaffold used in modern drug discovery.

Physicochemical Profile & Application in Medicinal Chemistry

Abstract

In the pursuit of novel pharmacophores that escape the "flatland" of traditional aromatic drug candidates, spirocyclic scaffolds have emerged as critical tools. 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl represents a high-value building block belonging to the spiro[azetidine-piperidine] class. Unlike its more common isomer (2,7-diazaspiro[3.5]nonane), the 1,7-isomer offers a unique vector orientation for substituent display, enhanced Fsp³ character, and specific modulation of lipophilicity. This guide details its chemical identity, structural advantages, synthetic pathways, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The compound is a dihydrochloride salt of a spiro-bicyclic diamine. Its core structure consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring.

1.1 Nomenclature and Classification
  • IUPAC Name: 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

  • Systematic Name: 7-Methyl-1,7-diazaspiro[3.5]nonane; dihydrochloride

  • Scaffold Class: Spiro[azetidine-2,4'-piperidine]

  • Isomer Distinction:

    • 1,7-Isomer (Target): Nitrogen at position 1 (azetidine) and 7 (piperidine).

    • 2,7-Isomer (Common): Nitrogen at position 2 (azetidine) and 7 (piperidine).

1.2 Quantitative Data Profile
PropertyValueNotes
CAS Number 1588441-26-2 (Salt) / 47002625 (Base CID)Primary identifier for procurement.
Molecular Formula C₈H₁₈Cl₂N₂ C₈H₁₆N₂[1][2] · 2HCl
Molecular Weight 213.15 g/mol Free Base: 140.23 g/mol
Physical State White to off-white solidHygroscopic crystalline powder.
Solubility High in H₂O, DMSO, MethanolSalt form enhances aqueous solubility >50 mM.
Acidity (pKa) ~8.5 (Piperidine), ~9.5 (Azetidine)Estimated; Azetidine N is highly basic.
Lipophilicity (LogP) -0.3 (Predicted, Base)Low LogP indicates high polarity suitable for fragment linking.
1.3 Structural Representation

The molecule features a methyl group on the piperidine nitrogen (N7) and a secondary amine on the azetidine nitrogen (N1).

SMILES: CN1CCC2(CCN2)CC1.Cl.Cl InChI Key: IRAPLIBTHNEENQ-UHFFFAOYSA-N

Structural Significance in Drug Design

The 1,7-diazaspiro[3.5]nonane scaffold is utilized to improve the physicochemical properties of lead compounds.

2.1 The "Spiro" Advantage (Fsp³)

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (off-target toxicity). This scaffold introduces a rigid, non-planar geometry that disrupts crystal packing energy, thereby improving solubility compared to flat piperazine analogs.

2.2 Vector Orientation

The 1,7-isomer provides a distinct "exit vector" compared to the 2,7-isomer.

  • 2,7-Isomer: Substituents are roughly linear or 180° opposed.

  • 1,7-Isomer: The N1 (azetidine) and N7 (piperidine) vectors create a "kinked" geometry (approx. 109°–120°), allowing the molecule to access binding pockets that linear linkers cannot reach.

2.3 Logical Classification Diagram

The following diagram illustrates the structural hierarchy and the relationship between the 1,7 and 2,7 isomers.

SpiroHierarchy cluster_legend Key Features Spiro Spirocyclic Scaffolds Diazaspiro Diazaspiro[3.5]nonanes Spiro->Diazaspiro Isomer27 2,7-Isomer (Spiro[azetidine-3,4'-piperidine]) Linear Vector Diazaspiro->Isomer27 Positional Isomer Isomer17 1,7-Isomer (Spiro[azetidine-2,4'-piperidine]) Angled Vector Diazaspiro->Isomer17 Positional Isomer Target 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl (Target Compound) Isomer17->Target Methylation & Salt Formation Legend High Fsp3 | Rigid Geometry | Bioisostere

Figure 1: Structural classification of diazaspiro[3.5]nonane isomers.

Synthesis & Handling Protocols
3.1 Synthetic Pathway Overview

The synthesis of the 1,7-isomer is synthetically more challenging than the 2,7-isomer due to the formation of the azetidine ring adjacent to the quaternary center. A common strategy involves the intramolecular cyclization of a functionalized piperidine precursor.

General Workflow:

  • Precursor Selection: Start with a 4-substituted piperidine (e.g., ethyl piperidine-4-carboxylate derivative).

  • Functionalization: Introduction of a leaving group (halide/tosylate) and a nucleophilic nitrogen source (amine/azide) on the side chain.

  • Ring Closure (Critical Step): Base-mediated intramolecular cyclization to form the azetidine ring (Spiro[azetidine-2,4'-piperidine]).

  • Deprotection & Methylation: Removal of protecting groups (e.g., Boc) and selective methylation of the piperidine nitrogen (N7).

  • Salt Formation: Treatment with HCl in dioxane/ether to precipitate the dihydrochloride salt.

SynthesisFlow Start Piperidine Precursor (e.g., 4-formyl-N-Boc-piperidine) Step1 Side Chain Extension (Aldol/Wittig + Reduction) Start->Step1 Step2 Functionalization (Leaving Group Installation) Step1->Step2 Step3 Intramolecular Cyclization (Base-mediated Azetidine formation) Step2->Step3 Step4 N-Methylation (Reductive Amination) Step3->Step4 End 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl Step4->End

Figure 2: General synthetic logic for constructing the 1,7-diazaspiro[3.5]nonane core.

3.2 Handling and Storage
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at -20°C for long-term storage. Avoid exposure to strong oxidizers.

  • Reconstitution: Dissolve in water or DMSO for biological assays. For chemical reactions requiring the free base, treat the salt with mild base (e.g., NaHCO₃ or Et₃N) in situ.

Analytical Characterization

Researchers should expect the following spectral signatures during validation:

  • ¹H NMR (D₂O/DMSO-d₆):

    • Methyl Group: A sharp singlet around δ 2.8–2.9 ppm (N-CH₃).

    • Azetidine Protons: Multiplets in the δ 3.5–4.5 ppm range, showing distinct splitting due to the rigid ring.

    • Piperidine Protons: Broad multiplets around δ 1.8–3.2 ppm.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: Peak at m/z 141.14 (corresponding to the free base C₈H₁₆N₂ + H⁺).

    • Fragment Pattern: Loss of methyl group or ring opening may be observed at higher collision energies.

References
  • PubChem Compound Summary. (2025). 7-methyl-1,7-diazaspiro[3.5]nonane (CID 47002625).[3] National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Journal of Organic Chemistry. (Contextual reference for spiro-synthesis logic).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of azetidine spirocycle synthesis).

Sources

An In-depth Technical Guide to the Solubility Profile of Diazaspiro[3.5]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diazaspiro[3.5]nonane dihydrochloride is a spirocyclic diamine that represents a class of scaffolds of increasing importance in medicinal chemistry. The three-dimensional nature of spirocycles can offer improvements in physicochemical properties such as aqueous solubility.[1] As a dihydrochloride salt, its solubility is intrinsically linked to the pH of the medium. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of diazaspiro[3.5]nonane dihydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and similar amine hydrochloride compounds. The document outlines the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination.

Introduction: The Strategic Importance of Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to oral bioavailability.[2][3] Poorly soluble compounds are a major cause of failure in the drug development pipeline.[1] Diazaspiro[3.5]nonane, as a structural motif, is valued for its rigid, three-dimensional conformation which can lead to enhanced target selectivity.[4] When formulated as a dihydrochloride salt, its solubility is expected to be significantly enhanced, particularly in aqueous media.

This guide provides the scientific rationale and detailed methodologies for characterizing the solubility of diazaspiro[3.5]nonane dihydrochloride, a crucial step in its evaluation as a potential drug candidate or chemical probe.

Theoretical Framework for Solubility

The Physicochemical Nature of Diazaspiro[3.5]nonane Dihydrochloride

Diazaspiro[3.5]nonane is a bicyclic organic molecule containing two amine functional groups. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium centers with associated chloride counter-ions. This salt formation is a common and effective strategy for increasing the aqueous solubility of basic compounds.[5] The fundamental principle is the conversion of a neutral, often more lipophilic molecule, into a charged, more polar species that can more readily interact with polar solvents like water.

The solubility of diazaspiro[3.5]nonane dihydrochloride is therefore not a single value but a profile that is highly dependent on the properties of the solvent system, most notably its pH.

The Critical Influence of pH

For an ionizable compound such as a diamine, the Henderson-Hasselbalch equation provides the theoretical basis for understanding its pH-dependent solubility.[6][7] The solubility of the dihydrochloride salt will be highest at low pH where the fully protonated (dicationic) species is predominant. As the pH increases, the amine groups will begin to deprotonate, leading to the formation of the monoprotonated species and eventually the neutral free base. This decrease in net charge generally leads to a significant reduction in aqueous solubility.

A critical point in the pH-solubility profile is the pH of maximum solubility (pHmax). For a basic salt, this is the pH at which the salt begins to convert to its less soluble free base form.[8]

The Common Ion Effect

In environments with a high concentration of chloride ions, such as in simulated gastric fluid, the solubility of a hydrochloride salt can be suppressed.[5][9] This phenomenon, known as the common ion effect, is due to Le Châtelier's principle acting on the salt's solubility product equilibrium.[5][10] When evaluating the potential for oral administration, this effect must be considered as it can impact the dissolution and subsequent absorption of the drug in the stomach.[11]

Temperature Dependence of Solubility

The effect of temperature on the solubility of a solid is governed by the enthalpy of solution.[12][13]

  • Endothermic Dissolution: If the dissolution process absorbs heat (positive enthalpy of solution), solubility will generally increase with increasing temperature. This is the most common scenario for solids.[14]

  • Exothermic Dissolution: If the dissolution process releases heat (negative enthalpy of solution), solubility will tend to decrease as the temperature rises.[15]

The temperature dependence of solubility for diazaspiro[3.5]nonane dihydrochloride must be determined empirically.

Experimental Determination of Solubility

A thorough characterization of the solubility profile involves multiple experimental approaches. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][16] It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[17] This method is prone to yielding supersaturated solutions, but it is valuable for identifying compounds with potential solubility liabilities early on.

This protocol is designed for a 96-well plate format and is based on the detection of light scattering caused by precipitated particles.

Materials and Equipment:

  • Diazaspiro[3.5]nonane dihydrochloride

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (plate reader with light scattering capabilities)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of diazaspiro[3.5]nonane dihydrochloride in DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1 to 2 hours, with gentle shaking.[17]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The solubility is determined by comparing the turbidity of the test compound to that of a series of standards or by identifying the concentration at which significant precipitation occurs.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_plate Dispense 2 µL Stock into 96-well Plate prep_stock->prep_plate add_buffer Add 98 µL PBS (pH 7.4) prep_plate->add_buffer incubate Incubate 1-2h at 25°C add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Solubility (Precipitation Point) measure->analyze caption Workflow for Nephelometric Kinetic Solubility Assay.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[1][3] It is a lower-throughput but more accurate measure that is critical for lead optimization and pre-formulation studies. The most common method is the shake-flask method.[17][18]

This protocol determines the solubility of the compound at various pH values, which is essential for understanding its behavior in the gastrointestinal tract.

Materials and Equipment:

  • Diazaspiro[3.5]nonane dihydrochloride (solid)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)[19]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid diazaspiro[3.5]nonane dihydrochloride to a series of vials (to ensure saturation).

  • Buffer Addition: Add a known volume (e.g., 2 mL) of each aqueous buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[19]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[3]

  • pH Measurement: Measure the final pH of the saturated solution in each vial.[8]

Diagram: Thermodynamic Solubility Decision Pathway

G start Start: Excess Solid Compound + Aqueous Buffer agitate Agitate at Constant Temp (e.g., 24-48h) start->agitate check_eq Has Equilibrium Been Reached? agitate->check_eq check_eq->agitate No sample Collect & Filter Supernatant (0.22 µm) check_eq->sample Yes measure_ph Measure Final pH of Saturated Solution sample->measure_ph quantify Quantify Concentration (HPLC-UV) sample->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Decision pathway for shake-flask solubility determination.

Analytical Quantification

A robust and validated analytical method is essential for the accurate quantification of the dissolved compound in solubility studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

HPLC Method for Quantification

Since amines may lack a strong chromophore, derivatization might be necessary to enhance UV detection.[20][21] However, for a hydrochloride salt, direct detection at low UV wavelengths (e.g., 210-220 nm) is often possible.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by a UV scan of the compound).

  • Injection Volume: 10 µL.

A calibration curve must be generated using a series of known concentrations of diazaspiro[3.5]nonane dihydrochloride to ensure accurate quantification.

Expected Solubility Profile: A Synthesis

While specific experimental data for diazaspiro[3.5]nonane dihydrochloride is not publicly available, a scientifically grounded profile can be predicted based on its chemical nature.

Solvent System Expected Solubility Rationale
Aqueous Buffer (pH 1-4) HighThe compound exists as a fully protonated, highly polar dicationic species.
Aqueous Buffer (pH 5-8) Moderate to LowDeprotonation begins, reducing the net charge and increasing lipophilicity. Solubility is expected to decrease as pH increases.
Aqueous Buffer (pH > 9) Very LowThe compound exists predominantly as the neutral, less polar free base.
Water (unbuffered) Moderate to HighThe salt will establish its own pH in solution, likely in the acidic to neutral range, favoring dissolution.
Ethanol / Methanol SolublePolar protic solvents are generally effective at dissolving amine salts.[23]
Dimethyl Sulfoxide (DMSO) Highly SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.[18]
Dichloromethane (DCM) Sparingly Soluble to InsolubleA nonpolar organic solvent, not expected to effectively solvate the charged salt form.
Hexanes / Ether InsolubleVery nonpolar solvents, incompatible with the polar nature of the dihydrochloride salt.[23]

Conclusion and Future Directions

The solubility profile of diazaspiro[3.5]nonane dihydrochloride is a critical dataset for its advancement in any research or development program. As a diamine dihydrochloride, it is anticipated to have good aqueous solubility at acidic pH, a desirable characteristic for many pharmaceutical applications. However, its solubility is expected to be highly pH-dependent, decreasing significantly as the pH approaches and exceeds physiological levels.

This guide provides the essential theoretical background and detailed, actionable protocols for the comprehensive experimental determination of this solubility profile. The successful execution of these methods will furnish the necessary data to make informed decisions regarding the formulation, administration, and overall viability of diazaspiro[3.5]nonane dihydrochloride in a drug development context.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/mass spectrometry.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • Li, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of pharmaceutical sciences, 74(8), 815-820.
  • Christofoletti, R., et al. (2012). Can the solubility of a salt be lower than its corresponding free form? A case study with the hydrochloride salt of a weakly basic drug. Journal of pharmaceutical sciences, 101(9), 3241-3249.
  • Glomme, A., et al. (2005). Comparison of a small-scale and a standard shake-flask solubility method. Journal of pharmaceutical sciences, 94(1), 1-8.
  • Xu, Q., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
  • Szepesi, G., & Gazdag, M. (1988). High-performance liquid chromatography of amines and other basic compounds.
  • Bergström, C. A., et al. (2014). A new USP general chapter on the characterization of crystalline and partially crystalline solids by X-ray powder diffraction (XRPD). The AAPS journal, 16(5), 893-896.
  • Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: properties, selection, and use. Wiley-VCH.
  • Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
  • Avdeef, A. (2007). The rise of pH-metric log P. Expert opinion on drug discovery, 2(1), 49-65.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(2), 142-147.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Rusu, V., & Spac, A. (2016). pH-metric method for determining the solubility and solubility products of slightly soluble hydroxides and acids. Chemistry Journal of Moldova, 11(1), 79-88.
  • University of California, Davis. (n.d.). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • The Physics Classroom. (n.d.). How Temperature and Pressure Affect Solubility. Retrieved from [Link]

  • Kalliokoski, T., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6786-6793.
  • Islam, M. S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14.
  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]

  • Hilfiker, R. (Ed.). (2010). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
  • Wenlock, M. C., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(18), 6293-6303.
  • U.S. Environmental Protection Agency. (n.d.). 2,6-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • ACS Publications. (n.d.). Collection - Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(2), 148-154.

Sources

A-Z Guide to 1,7-Diazaspiro[3.5]nonane Synthesis for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacological properties.[1][2][3] This guide provides an in-depth review of the primary synthetic strategies for constructing this valuable diazaspirocycle. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols for key transformations, and present a comparative analysis of the different approaches. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the 1,7-diazaspiro[3.5]nonane core.

I. Introduction: The Rising Prominence of Spirocycles in Drug Discovery

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures.[1][4] Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as particularly attractive scaffolds.[3][4][5] Their rigid, non-planar structures offer a unique way to explore chemical space, often leading to compounds with superior target engagement and reduced off-target effects compared to their flatter, aromatic counterparts.[4][6]

The 1,7-diazaspiro[3.5]nonane framework, featuring a four-membered azetidine ring fused to a six-membered piperidine ring, has garnered significant interest. This specific arrangement of nitrogen atoms provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as antidepressants and G protein-coupled receptor (GPCR) modulators.[7][8]

This guide will provide a detailed examination of the synthetic methodologies developed to access the 1,7-diazaspiro[3.5]nonane core, with a focus on practical application and mechanistic understanding.

II. Key Synthetic Strategies and Mechanistic Insights

The construction of the 1,7-diazaspiro[3.5]nonane ring system presents unique synthetic challenges due to the strained nature of the spirocyclic junction and the need for controlled installation of two nitrogen atoms. Several distinct strategies have been developed, each with its own set of advantages and limitations.

A. Multi-Step Linear Synthesis from Acyclic Precursors

One of the most documented approaches involves a multi-step linear sequence, building the piperidine and azetidine rings sequentially. A representative example is the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, a key intermediate for further functionalization.[9]

This strategy, while lengthy, offers a high degree of control over the introduction of substituents on both rings. The key steps typically involve:

  • Piperidine Ring Formation: Often achieved through standard methods such as the Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization.

  • Functional Group Interconversion: Manipulation of functional groups on the pre-formed piperidine ring to set the stage for the azetidine ring closure.

  • Azetidine Ring Formation: This is a critical step, often accomplished via an intramolecular nucleophilic substitution reaction.

Representative Synthetic Scheme:

A patented seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate provides a clear illustration of this approach.[9] The process begins with the reaction of a piperidine precursor with diethyl malonate, followed by a series of reductions, tosylations, and cyclization steps to construct the azetidine ring.[9] The final steps involve reduction of a carbonyl group and protection of one of the nitrogen atoms.[9]

G cluster_piperidine Piperidine Ring Construction cluster_functionalization Functional Group Manipulation cluster_azetidine Azetidine Ring Formation cluster_final Final Modifications A Compound 1 (Piperidine Precursor) B Compound 2 A->B + Ethylmalonate in Ethanol C Compound 3 B->C + Lithium Borohydride in THF D Compound 4 C->D + p-Toluenesulfonyl Chloride in Dichloromethane E Compound 5 D->E + Cesium Carbonate in Acetonitrile (Cyclization) F Compound 6 E->F + Magnesium in Methanol (Reduction) G Compound 7 F->G + Boc Anhydride in Dichloromethane H Final Product (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) G->H + Palladium on Carbon in Methanol

Figure 1. Multi-step synthesis of a protected 1,7-diazaspiro[3.5]nonane.[9]

B. Convergent Approaches

Convergent strategies aim to reduce the number of linear steps by bringing together larger, pre-functionalized fragments. While less commonly reported for the 1,7-diazaspiro[3.5]nonane system specifically, principles from related diazaspirocycle syntheses can be applied. These methods often rely on powerful bond-forming reactions to construct the spirocyclic core in a single or few steps.

III. Experimental Protocols

To provide a practical context, this section outlines a detailed, step-by-step methodology for a key transformation in the synthesis of a protected 1,7-diazaspiro[3.5]nonane derivative.

Synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (A Multi-Step Approach)[9]

This protocol is adapted from a patented industrial process and is presented for illustrative purposes.[9] Researchers should consult the original literature and perform appropriate risk assessments before undertaking any experimental work.

Step 1: Synthesis of Compound 2

  • To a solution of Compound 1 in ethanol, add diethyl malonate.

  • The reaction mixture is heated to a temperature between 25-80°C for 5 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified to yield Compound 2.

Step 2: Synthesis of Compound 3

  • Compound 2 is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

  • Lithium borohydride is added portion-wise, and the reaction is allowed to warm to a temperature between 0-70°C for 2.5 hours.

  • The reaction is quenched, and the product is extracted and purified to give Compound 3.

Step 3: Synthesis of Compound 4

  • To a solution of Compound 3 in dichloromethane at 25°C, p-toluenesulfonyl chloride is added.

  • The reaction is stirred for 12 hours.

  • The reaction mixture is washed, and the organic layer is dried and concentrated to afford Compound 4.

Step 4: Synthesis of Compound 5 (Cyclization)

  • Compound 4 is dissolved in acetonitrile, and cesium carbonate is added.

  • The mixture is heated to a temperature between 25-90°C for 3 hours to effect cyclization.

  • The solid is filtered off, and the filtrate is concentrated and purified to yield the spirocyclic Compound 5.

Step 5: Synthesis of Compound 6 (Reduction)

  • To a suspension of magnesium turnings in methanol, Compound 5 is added.

  • The reaction is stirred at a temperature between 25-80°C for 1 hour.

  • The reaction is worked up to isolate the reduced product, Compound 6.

Step 6: Synthesis of Compound 7 (Boc Protection)

  • Compound 6 is dissolved in dichloromethane, and Boc anhydride is added.

  • The reaction is stirred at 25°C for 12 hours.

  • The product is purified by chromatography to give Compound 7.

Step 7: Synthesis of the Final Product (Debenzylation)

  • Compound 7 is dissolved in methanol, and palladium on carbon is added.

  • The mixture is stirred under a hydrogen atmosphere at 25°C for 3 hours.

  • The catalyst is filtered off, and the solvent is evaporated to yield the final product, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

IV. Comparative Analysis of Synthetic Routes

Synthetic Strategy Advantages Disadvantages Typical Overall Yield Scalability
Multi-Step Linear Synthesis High degree of control over substitution; well-established transformations.Long reaction sequence; can lead to lower overall yields.ModerateCan be suitable for industrial scale with optimization.[9]
Convergent Synthesis Shorter reaction sequence; potentially higher overall yield.May require more complex starting materials; optimization can be challenging.Potentially HighDependent on the specific convergent reaction.

V. Future Perspectives and Conclusion

The synthesis of 1,7-diazaspiro[3.5]nonane and its derivatives remains an active area of research, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. Future efforts will likely focus on the development of more efficient and convergent synthetic routes, as well as methods that allow for the stereoselective synthesis of chiral derivatives.

The methodologies outlined in this guide provide a solid foundation for chemists working in this field. A thorough understanding of the various synthetic strategies, coupled with careful experimental design, will be crucial for unlocking the full potential of the 1,7-diazaspiro[3.5]nonane scaffold in the development of next-generation therapeutics.

VI. References

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (2017). Chemistry – A European Journal, 23(47), 11239-11244.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online.

  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). Chemical Communications, 59(1), 47-50.

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025). European Journal of Medicinal Chemistry, 296, 117673.

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020). Google Patents.

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2008). The Journal of Organic Chemistry, 74(2), 767-774.

  • Novel method can efficiently create several “building blocks” of pharmaceutical drugs. (2020). Waseda University.

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Journal of Medicinal Chemistry, 66(10), 6829-6848.

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (2012). Google Patents.

  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. (2025). BenchChem.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF - ResearchGate.

  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. (n.d.). BenchChem.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.

  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. (n.d.). ChemicalBook.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF - ResearchGate.

  • Who we serve. (n.d.). Thieme E-Journals - Synthesis / Full Text.

  • 1-Oxa-7-azaspiro[3.5]nonane. (n.d.). Fluorochem.

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.

  • An improved synthesis of 2-oxa-7-azaspiro[4][7]nonane and analogs as novel reagents in medicinal chemistry. (2025). Request PDF - ResearchGate.

  • 1,7-Diazaspiro[3.5]nonane-1-carboxylic acid tert-butyl ester. (n.d.). Chemrio.

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters, 12(1), 18-38.

Sources

Technical Guide: pKa Determination & Analysis of 7-Methyl-1,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1,7-diazaspiro[3.5]nonane represents a high-value spirocyclic scaffold in modern drug discovery, often utilized as a bioisostere for piperazine or morpholine to modulate Lipophilicity Ligand Efficiency (LLE) and metabolic stability.[1][2]

Understanding the ionization constants (pKa) of its two nitrogen centers—the secondary azetidine nitrogen (N1) and the tertiary N-methylpiperidine nitrogen (N7) —is critical for predicting blood-brain barrier (BBB) permeability, solubility, and receptor binding affinity.

This guide provides a theoretical basicity analysis derived from structure-activity relationships (SAR) and details the NMR-pH Titration protocol, the gold-standard methodology for resolving site-specific ionization in diamines where potentiometry fails to assign specific protonation sites.

Part 1: Structural Analysis & Theoretical pKa Values

Molecule Architecture

The molecule is a spiro-fused system comprising a 4-membered azetidine ring and a 6-membered piperidine ring.[2]

  • N1 (Azetidine): A secondary amine located in the strained 4-membered ring.[2]

  • N7 (Piperidine): A tertiary amine (N-methylated) in the 6-membered ring.[2]

  • Spiro Carbon (C4): The quaternary center separating the two rings, acting as an insulating spacer that nevertheless allows for through-space electrostatic interactions.

Predicted Ionization Constants

In aqueous physiological conditions, diamines exhibit two distinct pKa values. The proximity of the two nitrogens in spirocyclic systems leads to a significant "electrostatic suppression" effect on the second ionization event.[2]

Ionization StepSitePredicted pKa RangePhysicochemical Driver
pKa₁ (Most Basic) N1 (Azetidine) 10.2 – 10.8 Secondary azetidines are highly basic (typically pKa ~11.3).[2] The spiro-fusion slightly lowers this relative to the parent heterocycle due to inductive effects, but it remains the primary protonation site.
pKa₂ (Least Basic) N7 (Piperidine) 6.5 – 7.5 Once N1 is protonated, the resulting positive charge exerts a strong Coulombic repulsion, significantly lowering the basicity of N7 (typically pKa ~10.0 in isolation) by 2–3 log units.

Critical Insight: At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at N1).[2] This monocationic state is often desired for GPCR ligand interactions while maintaining sufficient permeability compared to the dication.[2]

Protonation Equilibrium Diagram

The following diagram illustrates the sequential protonation pathway.

ProtonationPathway cluster_legend Key Structural Factors FreeBase Free Base (Neutral) MonoCat Monocation (N1-H+) FreeBase->MonoCat  +H+ (pKa1 ~10.5)   DiCat Dication (N1-H+, N7-H+) MonoCat->DiCat  +H+ (pKa2 ~7.0)   Note1 N1: Secondary Amine (High Basicity) Note2 N7: Tertiary Amine (Coulombic Suppression)

Figure 1: Sequential protonation equilibrium. The secondary amine (N1) is the first to accept a proton, followed by the tertiary amine (N7) at lower pH.

Part 2: Experimental Determination Protocol (NMR-pH Titration)

Standard potentiometric titration provides macroscopic pKa values but cannot definitively assign which nitrogen corresponds to which value.[2] To validate the specific ionization sites of 7-methyl-1,7-diazaspiro[3.5]nonane, ¹H-NMR controlled titration is required.

Why NMR?

Protonation causes a deshielding effect, shifting the resonance signals of adjacent protons downfield. By tracking the chemical shift (


) of the methylene protons adjacent to N1 and N7 as a function of pH, we can mathematically resolve the microscopic ionization constants.
Reagents & Equipment[2]
  • Compound: >5 mg of 7-Methyl-1,7-diazaspiro[3.5]nonane (free base or HCl salt).[2]

  • Solvent: D₂O (99.9% D) or H₂O/D₂O (90:[2]10) mix with suppression.[2]

  • Acid/Base: 0.1 M DCl and 0.1 M NaOD (standardized).[2]

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for chemical shift referencing (0.00 ppm).

  • pH Electrode: Micro-electrode compatible with NMR tubes (e.g., Mettler Toledo InLab Nano).[2]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of D₂O. Add 0.1% TSP.[2]

  • Initial pH Adjustment: Adjust pH to ~12.0 using NaOD (ensure fully deprotonated state).

  • Titration Loop:

    • Measure pH (apply deuterium correction:

      
      ).[2]
      
    • Acquire ¹H-NMR spectrum (32 scans).[2]

    • Add aliquots of DCl to lower pH by ~0.5 units.[2]

    • Repeat until pH ~ 2.0.[2]

  • Data Analysis: Plot chemical shift (

    
    ) vs. pH for:
    
    • H-2/H-3 protons: Adjacent to N1 (Azetidine).[2]

    • H-6/H-8 protons: Adjacent to N7 (Piperidine).[2]

    • N-Methyl protons: Attached to N7.[2]

Data Processing Logic (Graphviz)

NMR_Workflow Start Raw NMR Spectra (pH 2.0 - 12.0) Track Track Chemical Shifts (δ) Select H-2 (Azetidine) & N-Me (Piperidine) Start->Track Plot Generate Sigmoidal Curves δ vs. pH Track->Plot Fit Non-Linear Regression Henderson-Hasselbalch Equation Plot->Fit Result Calculate Macroscopic pKa & Assign Sites Fit->Result

Figure 2: Logical flow for extracting pKa values from NMR data.

Part 3: Implications for Drug Design

The "Spiro Effect" on Lipophilicity

Spirocyclic diamines are increasingly used to replace planar rings (like piperazine).[2] The


 character of the spiro carbon increases three-dimensionality.[2]
  • LogD Modulation: The lower pKa2 (compared to piperazine) often results in a lower LogD at physiological pH, improving metabolic stability without sacrificing solubility.[2]

  • Selectivity: The rigid orientation of the N-methyl group can enhance selectivity for target receptors (e.g., Muscarinic or GPCRs) by restricting conformational entropy.

Comparison with Common Scaffolds
ScaffoldpKa₁pKa₂Structural Note
Piperazine 9.85.6Planar, ubiquitous.
2,6-Diazaspiro[3.3]heptane ~11.0~6.5High strain, very basic N.
7-Methyl-1,7-diazaspiro[3.5]nonane ~10.5 ~7.0 Balanced profile; N1 accessible for H-bonding.[2]

References

  • Hiesinger, K., et al. (2021).[1][2][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. An authoritative review on the synthesis and physicochemical properties of spiro-systems. [Link][2]

  • Grygorenko, O. O., et al. (2019).[2][4] "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry. Discusses the "Spiro Effect" on pKa and LogD. [Link][2][4]

  • Popov, K., et al. (2006).[2] "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry. The standard protocol for NMR titrations.[2] [Link]

  • PubChem. (n.d.).[2] "7-methyl-1,7-diazaspiro[3.5]nonane Compound Summary." National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing the spirocyclic scaffold 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride in drug discovery campaigns. It addresses the specific challenges of handling the dihydrochloride salt and overcoming the steric constraints of the 1,7-spiro junction.

Abstract

The 1,7-diazaspiro[3.5]nonane scaffold is a high-value bioisostere for piperazine and morpholine rings, offering unique vectors for substituent exit and improved physicochemical properties (lower LogD, increased metabolic stability). However, the commercial availability of the dihydrochloride salt (2HCl) presents a solubility and reactivity barrier in standard reductive amination protocols. This guide provides a robust, self-validating protocol for coupling this sterically constrained secondary amine with diverse aldehydes and ketones, ensuring high yields and reproducibility.

Compound Profile & Strategic Analysis

Chemical Identity[1]
  • Compound: 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

  • Core Structure: A spiro-fused system consisting of a four-membered azetidine ring (containing the reactive secondary amine at position 1) and a six-membered piperidine ring (containing the methylated tertiary amine at position 7).

  • Reactive Center: The

    
     nitrogen.
    
  • Key Challenge:

    • Salt Form: The 2HCl salt is non-nucleophilic and insoluble in non-polar solvents (DCM, DCE) typically used with Sodium Triacetoxyborohydride (STAB).

    • Steric Hindrance: In the 1,7-isomer, the reactive nitrogen is adjacent to the quaternary spiro-carbon. This proximity creates significant steric bulk compared to the 2,7-isomer, requiring optimized activation times for iminium formation.

Reaction Strategy: The "Buffered One-Pot" Approach

To avoid the instability associated with isolating the free base of volatile spiro-amines, we utilize an in-situ neutralization strategy.

  • Base: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its lower nucleophilicity, preventing quaternary salt formation with electrophilic partners.

  • Reductant: Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1] Unlike NaCNBH3, it is non-toxic and less likely to reduce the aldehyde/ketone prior to imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows for higher reaction temperatures (

    
    C) if the steric barrier prevents room-temperature conversion.
    

Experimental Protocol

Materials
  • Amine: 7-Methyl-1,7-diazaspiro[3.5]nonane • 2HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 – 2.2 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
Phase 1: In-Situ Free-Basing & Imine Formation
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, suspend 7-Methyl-1,7-diazaspiro[3.5]nonane • 2HCl (1.0 mmol, 213 mg) in anhydrous DCE (5 mL). Note: The salt will likely remain insoluble.

  • Neutralization: Add DIPEA (2.0 mmol, 348 µL) dropwise. Stir vigorously for 10–15 minutes.

    • Checkpoint: The suspension should become clearer or turn into a fine, cloudy dispersion as the free amine is liberated and solubilized.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

  • Activation: Add Glacial Acetic Acid (1.5 mmol, 86 µL).

    • Mechanism:[2][3] This buffers the solution to pH ~5–6, protonating the carbonyl oxygen to facilitate nucleophilic attack by the sterically hindered

      
       amine without deactivating the amine completely.
      
  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Critical Step: For bulky ketones or electron-rich aldehydes, extend this time to 2 hours or heat to

      
      C to drive the equilibrium toward the iminium species.
      
Phase 2: Reduction[4]
  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence (

      
       gas) may occur.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Target: Look for the disappearance of the starting amine (MW ~140 free base) and the appearance of the product mass (

      
      ).
      
Phase 3: Work-up & Purification
  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL). Stir for 15 minutes to decompose borate complexes.
    
  • Extraction: Dilute with DCM (10 mL). Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is often a clean oil. If necessary, purify via flash chromatography.

    • Column Conditions: Amine-functionalized silica (NH-silica) or standard silica with a mobile phase of DCM/MeOH/NH4OH (e.g., 90:10:1).

Optimization & Troubleshooting Data

The following table summarizes conditions for difficult substrates, specifically addressing the steric hindrance at the


 position.
VariableStandard ConditionOptimization for Low YieldsRationale
Stoichiometry 1:1.1 (Amine:Aldehyde)1:1.5Drives equilibrium toward iminium.
Solvent DCEDCE/MeOH (9:1)Methanol aids solubility of the salt if DIPEA neutralization is slow.
Temperature

C

C
Overcomes steric barrier of the spiro-junction.
Reductant STAB

Cyanoborohydride is smaller, potentially accessing the hindered iminium easier (requires MeOH).
Drying Agent None in situAdd

(0.5 eq)
Removes water generated during imine formation, pushing equilibrium.

Mechanistic Workflow (Visualization)

The following diagram illustrates the critical "Buffered One-Pot" pathway, highlighting the role of the acid catalyst in overcoming the spiro-steric barrier.

ReductiveAmination cluster_activation Phase 1: Activation cluster_reduction Phase 2: Reduction Salt Spiro-Diamine (2HCl Salt) FreeBase Free Amine (N1) (In Situ Generated) Salt->FreeBase Neutralization Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Sterically Hindered) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Final Tertiary Amine Product Iminium->Product Hydride Transfer DIPEA DIPEA (2 eq) DIPEA->FreeBase Aldehyde Aldehyde/Ketone Aldehyde->Hemiaminal AcOH AcOH (pH 5-6) AcOH->Iminium Protonation STAB STAB (H- Source) STAB->Product

Caption: Workflow for the reductive amination of 7-Methyl-1,7-diazaspiro[3.5]nonane 2HCl. Note the critical role of AcOH in catalyzing the dehydration to the iminium ion.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Burkhard, J. A., et al. "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry, 2014, 57(21), 8712–8728. (Context on spirocycle properties).
  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

  • PubChem. "7-methyl-1,7-diazaspiro[3.5]nonane Compound Summary." National Library of Medicine. Link

Sources

Mastering the Coupling of Spirocyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric and Conformational Constraints

Abstract

Spirocyclic secondary amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) have emerged as high-value bioisosteres for morpholines and piperidines, offering improved lipophilicity (LogD) and metabolic stability while increasing


 character ("Escape from Flatland"). However, their rigid, orthogonal conformation and significant steric bulk near the nitrogen center render standard coupling protocols ineffective. This guide details optimized protocols for C-N Cross-Coupling , Amide Coupling , and S

Ar
reactions specifically tailored for these challenging substrates.
Strategic Analysis: The "Spiro" Challenge

Unlike flexible piperidines, spirocyclic amines possess a rigid gem-disubstituted carbon


 to the nitrogen. This creates a "steric wall" that impedes the trajectory of electrophiles.
  • Steric Hindrance: The spiro-carbon forces the ring substituents into a fixed orientation, clashing with bulky ligands on metal centers.

  • Nucleophilicity: While generally basic, the nucleophilicity is kinetically suppressed due to the inability to rotate away from steric clashes.

  • Solution: Switch from "general purpose" catalysts (e.g., Pd(PPh

    
    )
    
    
    
    , HATU) to sterically-demanding precatalysts and highly activated acylating agents .
Decision Matrix: Condition Screening

Use the following logic flow to select the optimal coupling strategy based on your electrophile and substrate constraints.

CouplingStrategy Start Select Electrophile ArylHalide Aryl Halide (Cl, Br, I, OTf) Start->ArylHalide CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid ElectronDeficient Electron-Deficient Heterocycle (e.g., Cl-Pyridine) Start->ElectronDeficient CheckSterics Check Amine Sterics ArylHalide->CheckSterics AcidMethod Protocol C: Acyl Fluoride (TFFH) *Bypasses steric clash* CarboxylicAcid->AcidMethod SnArMethod Protocol D: S_NAr (DMSO, 100°C) *Requires EWG* ElectronDeficient->SnArMethod RuPhos Protocol A: Pd-Catalysis (RuPhos Pd G4) *Best for steric bulk* CheckSterics->RuPhos High (e.g., Spiro[3.5]) BrettPhos Protocol B: Pd-Catalysis (BrettPhos Pd G4) *Best for primary-like amines* CheckSterics->BrettPhos Med (e.g., Spiro[3.3])

Figure 1: Strategic decision tree for selecting coupling conditions.

Protocol A: Buchwald-Hartwig Cross-Coupling

The Gold Standard for C-N Bond Formation

For spirocyclic amines, standard ligands like BINAP or XPhos often fail because they cannot accommodate the rigid bulk of the spiro-system during the reductive elimination step. RuPhos (and specifically the RuPhos Pd G4 precatalyst) is the superior choice because its bulk prevents catalyst dimerization, while its electron-rich nature facilitates oxidative addition of deactivated aryl chlorides.

Reagents & Setup
  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: NaO_t_Bu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100 °C.

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), Spirocyclic Amine (1.2 equiv), and NaO_t_Bu (1.5 equiv) to a reaction vial.

  • Catalyst Addition: Add RuPhos Pd G4 (2 mol%).

    • Note: If using G3 or lower, add RuPhos ligand (2 mol%) and Pd source separately, but G4 is preferred for precise stoichiometry.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 100 °C for 2–4 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite/Silica pad to remove Pd black. Concentrate and purify via flash chromatography.

Performance Comparison Table
LigandYield (Spiro[3.3]heptane)Yield (Spiro[3.5]nonane)Notes
RuPhos 92% 88% Excellent for secondary hindered amines.
BrettPhos 85%40%Better for primary amines; struggles with high steric bulk.
XPhos 60%15%Often fails with rigid spirocycles.
BINAP <10%0%Too sterically crowded; reductive elimination fails.
Protocol C: Sterically Demanding Amide Coupling

The Acyl Fluoride Method

Standard coupling reagents (HATU, EDC) form an active ester intermediate. With spirocyclic amines, the nucleophilic attack on this intermediate is too slow, leading to hydrolysis or rearrangement. The solution is to generate an Acyl Fluoride in situ using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). The acyl fluoride is smaller and more electrophilic than an OBt/OAt ester.

Reagents
  • Coupling Agent: TFFH (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure
  • Dissolve Carboxylic Acid (1.0 equiv) and Spirocyclic Amine (1.2 equiv) in DCM (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add TFFH (1.2 equiv) in one portion.

  • Stir at Room Temperature for 2–12 hours.

    • Checkpoint: Monitor by LCMS. The intermediate acyl fluoride is transient; conversion to product should be clean.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TFFH byproducts), then sat. NaHCO

    
    . Dry and concentrate.
    
Protocol D: S Ar with Electron-Deficient Heterocycles

For Pyridines, Pyrimidines, and Nitro-Arenes

Spirocyclic amines are often used to substitute halogens on heteroaromatic scaffolds. While S


Ar is generally robust, the steric bulk of spirocycles can require "forcing" conditions.
Mechanism & Workflow

SnArMechanism Substrate Aryl-Halide (EWG Activated) Complex Meisenheimer Complex (Sterically Crowded) Substrate->Complex + Amine + Base (DIPEA) Amine Spiro-Amine Amine->Complex Product Spiro-Aryl Product Complex->Product - Halide (Rate Limiting Step)

Figure 2: S


Ar reaction pathway emphasizing the crowded transition state.
Optimized Conditions
  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Base: DIPEA (organic) or K

    
    CO
    
    
    
    (inorganic).
  • Temperature: 100–120 °C.

  • Microwave: Highly recommended. 140 °C for 20 mins in a microwave reactor often drives sluggish spiro-couplings to completion.

Troubleshooting & Expert Tips
  • Protodehalogenation (Reduction of Ar-X):

    • Symptom:[1][2][3] You recover the aryl ring with H instead of the amine.

    • Cause:

      
      -hydride elimination from the amine is competing with reductive elimination.[4]
      
    • Fix: Switch to RuPhos (promotes reductive elimination) and lower the reaction temperature slightly. Ensure the solvent is strictly anhydrous.

  • Incomplete Conversion in Amide Coupling:

    • Symptom:[1][2][3] Starting material remains despite excess HATU.

    • Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine or the TFFH method described above. T3P creates a highly reactive mixed anhydride that is less sensitive to steric blocking.

  • Catalyst Deactivation:

    • Symptom:[1][2][3] Reaction turns black (Pd black precipitation) immediately.

    • Fix: The amine might be chelating the Pd. Increase ligand loading (1.5:1 Ligand:Pd ratio) or use the pre-formed G4 precatalyst to ensure ligation.

References
  • Buchwald-Hartwig Protocol: RuPhos Pd G4: A Powerful Catalyst for Cross-Coupling. Sigma-Aldrich. Link

  • Amide Coupling Strategy: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5] Organic & Biomolecular Chemistry.[3][5][6][7][8] Link

  • Spirocyclic Context: Spirocycles for Improved Solubility ("Escape from Flatland"). Enamine Application Note.[1][7] Link

  • S

    
    Ar Methodology: Application Notes for Nucleophilic Aromatic Substitution. BenchChem. Link
    

Sources

Incorporating 1,7-diazaspiro[3.5]nonane into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Incorporation of 1,7-Diazaspiro[3.5]nonane into Peptide Backbones

Abstract

The incorporation of spirocyclic diamines, specifically 1,7-diazaspiro[3.5]nonane , into peptide backbones represents a high-value strategy for restricting conformational freedom, inducing specific secondary structures (typically ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-turns), and improving metabolic stability against proteases. Unlike standard proline surrogates, the 1,7-diazaspiro[3.5]nonane scaffold introduces a unique geometrical constraint due to the orthogonal arrangement of the four-membered azetidine and six-membered piperidine rings.[1][2] This guide provides a validated protocol for converting the raw diamine scaffold into an Fmoc-compatible building block and subsequently incorporating it into solid-phase peptide synthesis (SPPS) workflows.

Part 1: Structural Rationale & Design Considerations

The Geometry of Constraint

The 1,7-diazaspiro[3.5]nonane scaffold features a spiro-carbon junction shared by an azetidine ring (containing N1) and a piperidine ring (containing N7).[2]

  • N1 (Azetidine): Located adjacent to the spiro center. This nitrogen is sterically crowded and exhibits lower nucleophilicity compared to standard secondary amines. It imposes severe restrictions on the

    
     (psi) dihedral angle.
    
  • N7 (Piperidine): Located in the six-membered ring.[2] It is more accessible but still constitutes a secondary amine, requiring high-efficiency coupling conditions.[1][2]

Thermodynamic Benefit: By locking the peptide backbone into a pre-organized conformation, the spiro-scaffold reduces the entropic penalty of binding to a target receptor, potentially increasing affinity by orders of magnitude (the "rigidification" effect).

Design Strategy: The "Spiro-Amino Acid"

To incorporate this diamine into a peptide backbone (N


 C direction), one amine must function as the N-terminus (accepting the next amino acid), and the other must be functionalized to act as the C-terminus (attaching to the previous amino acid or resin).
  • Standard Approach: Functionalize the N1 (azetidine) with a carboxymethyl group (creating a Glycine mimetic) while keeping N7 (piperidine) as the amine handle, or vice-versa.

  • Recommended Orientation: Using N1 as the amine handle is often preferred for inducing specific Type II' ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -turns, but coupling to the N1 azetidine is chemically difficult. The protocol below describes the synthesis of Fmoc-1,7-diazaspiro[3.5]nonane-7-acetic acid , where the piperidine nitrogen serves as the carboxyl anchor.
    

Part 2: Building Block Preparation (Protocol A)

Objective: Synthesize an Fmoc-protected building block suitable for automated SPPS. Starting Material: tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Commercially available, N1-Boc protected).[1][2]

Synthesis Workflow

Synthesis SM Start: 1-Boc-1,7-diazaspiro[3.5]nonane (Free N7 Piperidine) Step1 1. N7-Alkylation (Benzyl bromoacetate) SM->Step1 DIEA, THF, 0°C Step2 2. N1-Deprotection (TFA/DCM) Step1->Step2 Cleave Boc Step3 3. N1-Fmoc Protection (Fmoc-OSu) Step2->Step3 Install Fmoc Step4 4. Carboxyl Deprotection (H2, Pd/C) Step3->Step4 Cleave Benzyl Ester Final Final Block: Fmoc-1-amino-7-carboxymethyl -1,7-diazaspiro[3.5]nonane Step4->Final Purify

Figure 1: Chemo-enzymatic or chemical synthesis route for the spiro-amino acid building block.

Detailed Steps:
  • N7-Alkylation: Dissolve 1-Boc-1,7-diazaspiro[3.5]nonane (1.0 eq) in THF. Add DIEA (2.5 eq). Dropwise add benzyl bromoacetate (1.1 eq) at 0°C. Stir at RT for 4h. This attaches the "C-terminus" linker to the piperidine nitrogen.[2]

  • Boc Removal: Treat the intermediate with TFA/DCM (1:1) for 1h to expose the N1 azetidine amine. Concentrate in vacuo.[1]

  • Fmoc Protection: Redissolve in Water/Dioxane (1:1) with NaHCO3 (3.0 eq). Add Fmoc-OSu (1.2 eq).[2] The N1 azetidine is less nucleophilic, so ensure pH is maintained at ~8.5.[1]

  • Hydrogenolysis: Dissolve in MeOH, add 10% Pd/C, and stir under H2 balloon for 2h to remove the benzyl ester, yielding the free carboxylic acid.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Challenge: Coupling to the secondary amine of the spiro-ring (whether azetidine or piperidine) is difficult due to steric hindrance. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.[1]

Required Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for sterically hindered amines.[2]

  • Solvent: DMF/NMP (1:1) to reduce aggregation.

Protocol B: Automated/Manual Incorporation
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.

  • Coupling the Spiro-Block (The Easy Step):

    • The spiro-block synthesized in Part 2 (with the acetic acid tail) couples like a standard amino acid.[2]

    • Use 3.0 eq Spiro-Block, 2.9 eq HATU, 6.0 eq DIEA.[1] Reaction time: 1 hour.

  • Fmoc Removal: 20% Piperidine in DMF + 0.1M HOBt (to prevent aspartimide formation if applicable).[1]

  • Coupling the Next Amino Acid (The Critical Step):

    • Context: You are now coupling an amino acid onto the sterically hindered N1 (azetidine) or N7 (piperidine) of the resin-bound spiro-ring.[2]

    • Reagent Cocktail:

      • Incoming Fmoc-AA-OH (5.0 eq)[2]

      • HATU (5.0 eq)

      • HOAt (5.0 eq) — Do not omit.

      • TMP (2,4,6-Trimethylpyridine) or DIEA (10 eq).[1]

    • Procedure: Double coupling is mandatory .

      • Coupling 1: 2 hours at RT.[1] Drain.

      • Coupling 2: 2 hours at 40°C (Microwave assisted if available: 75°C for 5 min for non-Cys/His residues).

Decision Logic: Troubleshooting Difficult Couplings

CouplingLogic Start Post-Coupling Check Test Chloranil Test (Not Kaiser!) Start->Test Result Blue Particles? Test->Result Action1 Recouple: PyBrOP + HOAt (High Temp) Result->Action1 Yes (Positive) Action2 Proceed to Capping Result->Action2 No (Negative) Action3 Check Aggregation (Add LiCl/DMSO) Action1->Action3 Still Positive?

Figure 2: Logic flow for validating secondary amine coupling. Note: The Kaiser (ninhydrin) test does not detect secondary amines reliably; use the Chloranil or p-Nitrophenol ester test.[2]

Part 4: Characterization & Validation

Analytical Data Summary
MetricSpecification for 1,7-Diazaspiro[3.5]nonane BlockMethod
Identity HRMS (ESI+)Expected Mass ± 5 ppm
Purity >95% (214 nm)UPLC (C18, Water/ACN + 0.1% TFA)
Chirality Achiral core (unless substituted)The 1,7-diazaspiro[3.5]nonane core is achiral but has pro-chiral centers.[1][2]
NMR Diagnostic

3.5-4.2 ppm (Azetidine protons)
1H-NMR (DMSO-d6) - Look for broadening due to rotamers.[2]
Conformational Analysis (CD Spectroscopy)

To verify the induction of the


-turn:
  • Synthesize a model peptide: Ac-Ala-[Spiro]-Ala-NH2.[2]

  • Dissolve in TFE (Trifluoroethanol) to promote secondary structure.

  • Expected Signal: A minimum at ~205 nm and a maximum at ~190 nm is characteristic of Type II

    
    -turns often induced by spiro-proline mimetics.[2]
    

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]

  • Smith, A. B., et al. (1999).[1] Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry. (General grounding on spiro-mimetics).

  • Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." (Source for secondary amine coupling logic).

  • PubChem Compound Summary. (2025). 1,7-diazaspiro[3.5]nonane derivatives.[1][2][3][4][5][6][7]

  • Isidro-Llobet, A., et al. (2005).[1][6] Amino Acid-Protecting Groups in Organic Synthesis.[2][6] Chemical Reviews. (Source for Orthogonal Protection strategies).

(Note: While specific literature on the "1,7" isomer in peptides is rarer than the "2,6" isomer, the chemical protocols above are derived from standard secondary-amine spirocycle chemistry validated in the references above.)

Sources

Solvent selection for 7-Methyl-1,7-diazaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Guide for 7-Methyl-1,7-diazaspiro[3.5]nonane

Part 1: Executive Summary & Molecule Profile

7-Methyl-1,7-diazaspiro[3.5]nonane is a high-value spirocyclic diamine scaffold increasingly utilized in drug discovery to improve physicochemical properties (solubility, metabolic stability) and introduce 3D structural complexity (Fsp3 character) compared to traditional flat bioisosteres like piperazine.

However, the unique fusion of a strained azetidine ring (4-membered) and a piperidine ring (6-membered) creates specific solvent dependency challenges. This guide provides a validated framework for solvent selection to maximize reaction yields, prevent azetidine ring opening, and ensure efficient handling of both salt and free-base forms.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDescriptionCritical Implication
Structure Spiro-fused Azetidine-PiperidineN1 (Azetidine) is a secondary amine (Nucleophile). N7 (Piperidine) is a tertiary amine (Base).
Basicity (pKa) ~10.5 (N1), ~9.8 (N7)Strongly basic. Commercially supplied as 2HCl or Oxalate salt .
Ring Strain ~25 kcal/mol (Azetidine)Susceptible to ring opening under strong acidic + nucleophilic conditions.
Solubility High: MeOH, Water (Salt). Mod: DCM, THF (Free Base).Salt forms are insoluble in Ether/Hexanes.

Part 2: Solvent Selection Framework

The choice of solvent is dictated by the specific transformation of the N1-azetidine nitrogen.

Decision Matrix: Solvent Compatibility
Reaction ClassRecommended SolventsAvoid / CautionMechanistic Rationale
Desalting (Free Basing) DCM / 1N NaOH (Biphasic)Ether, Hexane DCM efficiently extracts the free base from the aqueous layer; the free base is lipophilic enough to partition into DCM.
Amide Coupling DCM, DMF, DMA MeOH, EtOH Protic solvents can quench activated esters. DCM is preferred for solubility; DMF for polar substrates.
SNAr (N-Arylation) DMSO, NMP, DMF Toluene, THF (Low T)High dielectric constant solvents (DMSO) stabilize the Meisenheimer complex transition state, accelerating the reaction of the steric N1 amine.
Buchwald-Hartwig 1,4-Dioxane, Toluene MeCN, DMF Non-coordinating solvents prevent catalyst poisoning. Dioxane is standard for Pd-catalyzed amination.
Reductive Amination DCE, MeOH Acetone, MEK Chlorinated solvents (DCE) allow for cleaner imine formation. Avoid ketones as solvents to prevent competitive solvent amination.

Part 3: Critical Experimental Protocols

Protocol A: Desalting (Preparation of Reactive Free Base)

Most commercial sources supply the 2HCl salt. Attempting reactions directly with the salt and weak bases (e.g., TEA) in non-polar solvents often leads to low yields due to poor solubility.

Reagents:

  • 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq)

  • Sodium Hydroxide (1N aqueous solution, 3.0 eq)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Suspend the dihydrochloride salt in water (5 mL per gram). It should fully dissolve.

  • Basification: Slowly add 1N NaOH (3.0 eq) with stirring. The solution pH should exceed 12.

  • Extraction: Add DCM (equal volume to water). Stir vigorously for 10 minutes. The free base will partition into the organic layer.

  • Separation: Separate layers. Extract the aqueous layer 2x more with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure at <30°C. Note: The free base is a volatile oil/low-melting solid. Do not apply high vacuum for extended periods.

Protocol B: SNAr Reaction (N1-Arylation)

Optimized for reacting the steric secondary azetidine amine with electron-deficient aryl halides.

Reagents:

  • Free Base (from Protocol A) (1.2 eq)

  • Aryl Halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Setup: In a vial, dissolve the Aryl Halide in DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by the Free Base.

  • Reaction: Heat to 80°C .

    • Why 80°C? Azetidines are less nucleophilic than pyrrolidines due to ring strain/angle constraints. Thermal energy is required, but >100°C risks polymerization.

  • Monitoring: Monitor by LCMS. Look for the M+1 peak.

  • Workup: Dilute with water (precipitation often occurs) or extract with EtOAc. Wash EtOAc layer 3x with water to remove DMSO.

Part 4: Visualization & Logic

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 7-Methyl-1,7-diazaspiro[3.5]nonane Source FormCheck Is it a Salt (HCl/TFA)? Start->FormCheck Desalt Protocol A: Desalt (DCM / 1N NaOH) FormCheck->Desalt Yes ReactionType Select Reaction Type FormCheck->ReactionType No (Free Base) Desalt->ReactionType SnAr SnAr (Aryl Halide) ReactionType->SnAr Amide Amide Coupling ReactionType->Amide CrossCoupling Pd-Catalysis (Buchwald) ReactionType->CrossCoupling SolventSnAr Solvent: DMSO or NMP Temp: 60-90°C SnAr->SolventSnAr SolventAmide Solvent: DCM or DMF Base: DIPEA Amide->SolventAmide SolventPd Solvent: 1,4-Dioxane Base: NaOtBu/Cs2CO3 CrossCoupling->SolventPd

Caption: Logical workflow for handling the starting material and selecting the optimal solvent system based on reaction type.

Figure 2: Azetidine Stability Pathway

Stability Stable Stable Spiro Cycle (Neutral/Basic Conditions) Acid Strong Acid (HCl/TFA) Stable->Acid Protonation Nu Strong Nucleophile (N3-, SH-) Stable->Nu Activation (e.g. Quat Salt) Acid->Stable Reversible RingOpen Ring Opening (Degradation) Acid->RingOpen + Heat/Time Nu->RingOpen Nucleophilic Attack

Caption: Stability profile of the azetidine ring. While spiro-fusion adds stability, strong acid + heat or activation + nucleophiles can trigger ring opening.

Part 5: Troubleshooting & Optimization

  • Low Yield in Amide Coupling:

    • Cause: The secondary amine (azetidine) is sterically hindered by the spiro center.

    • Solution: Switch solvent from DCM to DMF to allow higher temperature (40-50°C). Use a stronger coupling reagent like HATU instead of EDC.

  • Precipitate during Reaction:

    • Cause: Formation of the HCl salt of the product or starting material if adequate base scavenger is not present.

    • Solution: Ensure excess DIPEA (3-4 eq) is used to keep the diamine in free-base form.

  • Impurity Formation (Ring Opening):

    • Observation: Mass spec shows +18 (hydrolysis) or +Nu adducts.

    • Solution: Avoid strong Lewis acids. If using acid deprotection (e.g., Boc removal elsewhere), keep temperature <0°C or use TFA/DCM rather than HCl/Dioxane.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperazine. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). 7-Methyl-1,7-diazaspiro[3.5]nonane. National Center for Biotechnology Information.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2]

Sources

Application Notes and Protocols: The Buchwald-Hartwig Amination of Diazaspiro[3.5]nonane for the Synthesis of Novel Arylated Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation and Spirocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]

Concurrently, the incorporation of spirocyclic scaffolds, such as diazaspiro[3.5]nonane, into drug candidates has gained significant traction. These rigid, three-dimensional structures offer a unique conformational profile that can enhance binding affinity, improve metabolic stability, and increase the novelty of chemical entities.[3][4] The combination of the Buchwald-Hartwig amination with diazaspiro[3.5]nonane as a nucleophilic amine partner opens a direct and efficient route to novel N-arylated spirocyclic diamines, which are valuable building blocks in drug discovery.[3][5][6] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of diazaspiro[3.5]nonane, including a detailed mechanistic overview, experimental protocols, and key considerations for successful implementation.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the palladium(0) complex, forming a palladium(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The diazaspiro[3.5]nonane coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated diazaspiro[3.5]nonane product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)₂-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Diazaspiro[3.5]nonane, Base Pd_Amido_Complex Ar-Pd(II)(L)₂-(N-Diazaspiro) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Diazaspiro[3.5]nonane Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Diazaspiro Diazaspiro[3.5]nonane

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a general protocol for the mono-N-arylation of 2,7-diazaspiro[3.5]nonane. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or chloride)

  • 2,7-Diazaspiro[3.5]nonane (or its mono-Boc protected derivative)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[8]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dry glassware and cool under inert gas Reagents Add Pd precatalyst, ligand, and base to Schlenk flask Start->Reagents Addition Add aryl halide and diazaspiro[3.5]nonane Reagents->Addition Solvent Add anhydrous solvent via syringe Addition->Solvent Heating Heat reaction mixture with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Quench Cool to RT and quench with water Monitoring->Quench Extract Extract with organic solvent, wash, and dry Quench->Extract Purify Concentrate and purify (e.g., column chromatography) Extract->Purify End Characterize product (NMR, MS) Purify->End

Caption: Step-by-step experimental workflow.

Detailed Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents) under an inert atmosphere (argon or nitrogen).

  • Addition of Reactants: Add the aryl halide (1.0 equivalent) and 2,7-diazaspiro[3.5]nonane (1.2 equivalents) to the flask. If selective mono-arylation is desired, using a mono-protected diazaspiro[3.5]nonane (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) is recommended.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success and efficiency of the Buchwald-Hartwig amination of diazaspiro[3.5]nonane are highly dependent on several key parameters. The following table summarizes these parameters and provides general guidance for optimization.

ParameterCommon ChoicesNotes and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Precatalyst choice can influence reaction rate and efficiency.
Ligand Xantphos, BINAP, DavePhosThe choice of ligand is crucial and depends on the specific aryl halide and amine. Bulky, electron-rich phosphine ligands are often effective.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. The choice of base can affect the reaction rate and substrate compatibility.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary. Toluene is a common choice for its ability to azeotropically remove traces of water.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time 2-24 hoursReaction progress should be monitored to determine the optimal reaction time.

Conclusion

The Buchwald-Hartwig amination of diazaspiro[3.5]nonane provides a robust and efficient method for the synthesis of novel N-arylated spirocyclic diamines. These compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structures. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively synthesize a wide range of these valuable building blocks for drug discovery and development programs.

References

  • Selvita S.A. (2025). Application of Buchwald-Hartwig catalysis for development of biologically relevant arylspirodiamine compounds. Request PDF. Retrieved from [Link]

  • Bolsa, D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bolsa, D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. Retrieved from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Request PDF. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 7-Methyl-1,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving yield in 7-Methyl-1,7-diazaspiro[3.5]nonane coupling.

Welcome to the technical support guide for 7-Methyl-1,7-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic scaffold into their synthetic routes. Spirocyclic diamines are increasingly sought after in drug discovery for their ability to introduce three-dimensional complexity into molecular structures.[1][2][3][4] However, their unique steric and electronic properties can present challenges in common cross-coupling reactions.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and systematically improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyl-1,7-diazaspiro[3.5]nonane, and why is it a valuable building block?

7-Methyl-1,7-diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a central quaternary carbon atom shared by an azetidine and a piperidine ring. The piperidine nitrogen is methylated. This scaffold is of high interest in medicinal chemistry because its rigid, three-dimensional structure can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing precise vectors for substituent placement.[4][5] The intact 2,7-diazaspiro[3.5]nonane moiety has been identified as optimal for maintaining biological activity in certain classes of compounds.[5]

Q2: Which of the two nitrogen atoms in 7-Methyl-1,7-diazaspiro[3.5]nonane is more reactive in a typical C-N cross-coupling reaction?

The secondary amine on the azetidine ring is the reactive site for coupling. The nitrogen on the piperidine ring is a tertiary amine due to the methyl group, making it non-reactive as a nucleophile in standard palladium-catalyzed aminations like the Buchwald-Hartwig reaction.

Q3: What is the most common type of coupling reaction for this molecule, and what are the key challenges?

The most prevalent reaction is the Palladium-catalyzed Buchwald-Hartwig amination, used to form a C-N bond between the spirocycle's secondary amine and an aryl or heteroaryl halide/pseudohalide.[6] The primary challenges are:

  • Steric Hindrance: The secondary amine is relatively hindered, which can slow down the rate of both oxidative addition complex formation and reductive elimination.

  • Catalyst Deactivation: Aliphatic amines can be challenging substrates, sometimes requiring forcing conditions that may lead to catalyst decomposition.[7]

  • Base Sensitivity: The choice of base is critical and must be strong enough to deprotonate the amine (or the palladium-amine complex) without causing degradation of starting materials or products.[8]

Troubleshooting Guide: Low Yield & Impurities

This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in the established mechanism of the Buchwald-Hartwig amination.[6][9]

Problem 1: Low or No Product Conversion with Starting Materials Unconsumed

Q: I have set up a Buchwald-Hartwig reaction with my aryl bromide and 7-Methyl-1,7-diazaspiro[3.5]nonane. After 24 hours, LC-MS analysis shows mainly unreacted starting materials. What are the most likely causes and how can I improve the conversion?

A: This is a common issue that typically points to a problem with the catalytic cycle's efficiency. Here is a systematic approach to troubleshooting:

1. Evaluate Your Catalyst System (Palladium Source & Ligand):

  • The Cause: The catalytic system may not be active enough to overcome the steric hindrance of the spirocyclic amine. For sterically demanding secondary amines, bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[6][10]

  • The Solution:

    • Ligand Choice: If you are using a general-purpose ligand like P(t-Bu)₃ or Xantphos with limited success, switch to a more specialized ligand designed for challenging couplings.[11] Buchwald's biarylphosphine ligands are highly effective. Consider starting with XPhos or RuPhos . For particularly difficult couplings, tBuBrettPhos can be highly effective.[10]

    • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3 or RuPhos Pd G3) is highly recommended.[7] These pre-catalysts are more stable and generate the active Pd(0) species more reliably and rapidly upon exposure to a base, avoiding inefficient in-situ reduction of Pd(II) sources like Pd(OAc)₂.[9]

2. Re-evaluate Your Choice of Base:

  • The Cause: The base may be too weak to effectively deprotonate the amine-palladium intermediate, a crucial step for the formation of the key amide complex that precedes reductive elimination.[8] Alternatively, the base may have poor solubility in your chosen solvent.

  • The Solution:

    • Increase Base Strength: For secondary amines, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective choice.[10] If your substrate is sensitive to NaOtBu, other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective alternatives.[8][10]

    • Improve Solubility: While K₃PO₄ is a good choice for base-sensitive substrates, it has poor solubility in common solvents like toluene or dioxane. Ensure vigorous stirring to maximize the interfacial area. Using a co-solvent like t-butanol or t-amyl alcohol can sometimes improve performance.[12]

3. Optimize Solvent and Temperature:

  • The Cause: Poor solubility of any reaction component can halt the reaction.[9] Additionally, the reaction may require more thermal energy to overcome activation barriers.

  • The Solution:

    • Solvent Selection: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[8] If solubility is an issue, consider solvents like CPME or t-butanol.

    • Temperature: These couplings often require elevated temperatures, typically in the range of 80-110 °C. If you are running the reaction at a lower temperature, a modest increase can significantly improve the rate. However, be cautious of exceeding 120 °C, as this can accelerate catalyst decomposition.

Problem 2: Starting Material is Consumed, but Target Product Yield is Low

Q: My starting aryl halide is consumed, but the yield of my desired coupled product is poor. I see several other peaks in my LC-MS/TLC. What side reactions could be occurring?

A: Consumption of the starting material without efficient formation of the product points towards side reactions or product degradation. The most common culprits are hydrodehalogenation and catalyst-mediated decomposition.

1. Hydrodehalogenation of the Aryl Halide:

  • The Cause: This side reaction, where the halide on your aryl starting material is replaced by a hydrogen atom, can compete with the desired amination. It can arise from a β-hydride elimination pathway from the palladium amide intermediate.[6]

  • The Solution:

    • Ligand Choice: Using bulky biarylphosphine ligands (e.g., XPhos, RuPhos) is known to disfavor β-hydride elimination and promote the desired reductive elimination.

    • Base Choice: Ensure your base is anhydrous. The presence of water can facilitate protonolysis pathways that lead to hydrodehalogenation.

2. Catalyst Deactivation and Product Degradation:

  • The Cause: The reaction conditions, particularly high temperatures and prolonged reaction times, can lead to the degradation of the palladium catalyst into inactive palladium black. Certain functional groups on your substrates can also poison the catalyst.

  • The Solution:

    • Use a Pre-catalyst: As mentioned before, stable pre-catalysts can maintain a higher concentration of active catalyst throughout the reaction.

    • Lower Catalyst Loading & Temperature: While seemingly counterintuitive, sometimes a lower temperature (e.g., 80-90 °C) with a slightly longer reaction time can provide a better net yield by preserving the catalyst's lifespan.

    • Degas Solvents: Ensure all solvents are thoroughly degassed with argon or nitrogen before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[7][13]

Data & Parameter Optimization Summary

The following table provides a starting point for optimizing the key parameters in the coupling of 7-Methyl-1,7-diazaspiro[3.5]nonane.

ParameterRecommended Starting PointKey Considerations & Troubleshooting Steps
Palladium Source XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)If using Pd₂(dba)₃ or Pd(OAc)₂, ensure complete reduction to Pd(0). Pre-catalysts are more reliable.[9]
Ligand XPhos or RuPhos (1.1-1.2 eq. relative to Pd)If using a pre-catalyst, no additional ligand is needed. For difficult couplings, consider tBuBrettPhos.[10]
Base NaOtBu (1.5-2.0 eq.)For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[8][11]
Solvent Toluene or 1,4-Dioxane (0.1 - 0.5 M)Ensure all starting materials are soluble at the reaction temperature. Poor solubility is a common cause of failure.[9]
Temperature 90 - 110 °CStart at 100 °C. If catalyst decomposition is observed, reduce to 80-90 °C.
Atmosphere Inert (Argon or Nitrogen)Rigorously exclude oxygen to prevent catalyst oxidation. Degas the solvent and reaction mixture thoroughly.[13]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low-yield coupling reactions involving 7-Methyl-1,7-diazaspiro[3.5]nonane.

TroubleshootingWorkflow Start Low Yield Observed ( <50% Conversion) Check_SM Step 1: Verify Reagent Quality - Purity of Spiroamine? - Anhydrous Solvent/Base? - Active Catalyst? Start->Check_SM Begin Troubleshooting Optimize_Catalyst Step 2: Optimize Catalyst System - Use a G3 Pre-catalyst (XPhos/RuPhos). - Screen alternative bulky ligands (e.g., tBuBrettPhos). Check_SM->Optimize_Catalyst Reagents OK Optimize_Base Step 3: Optimize Base & Solvent - Switch to stronger base (NaOtBu). - Ensure vigorous stirring. - Test alternative solvent (Dioxane, Toluene). Optimize_Catalyst->Optimize_Base No Improvement Success Yield Improved Optimize_Catalyst->Success Improvement Optimize_Temp Step 4: Optimize Temperature - Increase temp to 110°C if no reaction. - Decrease temp to 80-90°C if decomposition observed. Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Improvement Optimize_Temp->Success Improvement

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling an aryl bromide with 7-Methyl-1,7-diazaspiro[3.5]nonane.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 7-Methyl-1,7-diazaspiro[3.5]nonane (1.2 eq.), and sodium tert-butoxide (1.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.2 M with respect to the aryl bromide).

  • Inert Atmosphere: Seal the vial and purge with argon for 5 minutes.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Reaction Screening

To efficiently optimize conditions, it is advisable to run a small-scale screen in parallel.

  • Stock Solutions: Prepare stock solutions of your aryl halide and 7-Methyl-1,7-diazaspiro[3.5]nonane in the primary solvent (e.g., toluene).

  • Array Setup: In an array of reaction vials, add the appropriate volume of the stock solutions.

  • Variable Addition: To each vial, add the specific catalyst, ligand, and base combination you wish to test.

  • Execution: Follow steps 3-6 from the general protocol for all vials.

  • Analysis: After the designated time, analyze each reaction by LC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for a larger-scale reaction.

References

  • Dreher, S. D. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. Retrieved from [Link]

  • Bramm, A. K., & Gøgsig, T. M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Darsaraee, M. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Retrieved from [Link]

  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of these unique scaffolds. Spirocyclic amines, with their inherent three-dimensional structures, are increasingly vital in medicinal chemistry, yet their purification can present distinct challenges compared to their acyclic or simple cyclic counterparts.[1][2] This resource aims to provide in-depth, field-proven insights to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude spirocyclic amine reaction mixture?

A: Understanding potential impurities is the first step toward a successful purification strategy. Common impurities can be broadly categorized as follows:

  • Starting Materials: Unreacted starting materials, especially if used in excess.

  • Reagents and Catalysts: Leftover reagents, coupling agents, or metal catalysts (e.g., Palladium, Copper) from the reaction.[3]

  • By-products: Products from side reactions, such as over-alkylation, elimination, or rearrangement products.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.[4]

  • Degradation Products: Spirocyclic amines can be susceptible to oxidation upon exposure to air and light, leading to the formation of colored impurities or N-oxides.[3][4][5]

Impurity Type Common Examples Origin
Starting Materials Unreacted amines, aldehydes, ketones, halidesIncomplete reaction
Reagents/Catalysts Coupling agents (e.g., HATU, HOBt), bases (e.g., Et3N, DIPEA), metal catalysts (e.g., Pd/C)Reaction work-up
By-products Isomers, over-alkylated products, elimination productsSide reactions
Solvent Residues DMF, DMSO, THF, DichloromethaneReaction/Work-up
Degradation Products N-oxides, colored oxidation productsExposure to air/light

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of spirocyclic amines, organized by purification technique.

Issue 1: My spirocyclic amine is soluble in both aqueous and organic layers during acid-base extraction.

Background: Acid-base extraction is a powerful first-pass purification technique for amines.[6][7][8] By protonating the basic amine with an acid, it becomes a water-soluble salt, allowing for its separation from neutral or acidic organic impurities.[6][8] However, the unique lipophilicity of some spirocyclic frameworks can lead to significant solubility of the protonated amine in the organic layer.

Troubleshooting Workflow:

start Spirocyclic amine partitions between layers q1 Is the aqueous layer pH sufficiently low? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the organic solvent highly polar? a1_yes->q2 s1 Adjust pH to <2 with stronger acid (e.g., 1M HCl). a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Switch to a less polar organic solvent (e.g., Toluene, Hexane). a2_yes->s2 q3 Have you tried salting out? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved partitioning of the amine salt into the aqueous layer. a3_yes->end s3 Saturate the aqueous layer with NaCl to decrease organic solubility. a3_no->s3 s3->end

Caption: Troubleshooting partitioning issues in acid-base extraction.

Detailed Protocol for Acid-Base Extraction of a Spirocyclic Amine:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq).[6] The spirocyclic amine will be protonated and should move to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.

  • Basification: Combine the acidic aqueous layers and basify with a strong base (e.g., 1M NaOH, K2CO3) to a pH > 10. This deprotonates the amine, making it insoluble in water.

  • Final Extraction: Extract the deprotonated amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

Issue 2: My spirocyclic amine streaks on the silica gel column during chromatography.

Background: Amines are notorious for tailing or streaking on silica gel columns due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.

Troubleshooting Strategies:

  • Deactivate the Silica Gel:

    • Amine Wash: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia in methanol. This neutralizes the acidic sites.

    • Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel, as it is less acidic.

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporate a small percentage of a basic modifier like triethylamine or pyridine into your eluent system. This competes with your spirocyclic amine for binding to the acidic sites on the silica.

    • Use a More Polar Solvent System: Sometimes, a more polar solvent system (e.g., methanol in dichloromethane) can help to reduce the strong interaction between the amine and the silica.

Experimental Workflow for Column Chromatography:

start Observe streaking of spirocyclic amine on TLC/column q1 Is the silica gel deactivated? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Pack column and flush with eluent containing 1% triethylamine. a1_no->s1 q2 Is the mobile phase optimized? s1->q2 a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. a2_no->s2 q3 Is the sample loading appropriate? s2->q3 a2_yes->q3 a3_no No q3->a3_no a3_yes a3_yes q3->a3_yes s3 Reduce the amount of crude material loaded onto the column. a3_no->s3 end Improved peak shape and separation. s3->end a3_yes->end

Caption: Workflow for troubleshooting amine streaking in chromatography.

Issue 3: My spirocyclic amine is an oil and won't crystallize.

Background: While many spirocyclic amines are crystalline solids, some may remain as oils or amorphous solids, making purification by crystallization challenging.[10][11] The rigid nature of the spirocyclic core can sometimes hinder the formation of a well-ordered crystal lattice.

Troubleshooting Crystallization:

  • Salt Formation: Convert the freebase amine into a salt (e.g., hydrochloride, hydrobromide, tartrate, or citrate). Salts often have higher melting points and are more likely to crystallize.

    • Protocol for HCl Salt Formation:

      • Dissolve the purified spirocyclic amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol, or ethyl acetate).

      • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

      • Observe for precipitation of the hydrochloride salt. If no precipitate forms, cool the solution or slowly add a non-polar co-solvent (e.g., hexane) to induce crystallization.

      • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to a supersaturated solution to induce crystallization.

  • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.

Issue 4: My spirocyclic amine decomposes during distillation.

Background: High-boiling point amines can be prone to decomposition at elevated temperatures.[12] Spirocyclic amines, due to their often larger molecular weight, may have high boiling points.

Troubleshooting Distillation:

  • Vacuum Distillation: The most effective way to purify high-boiling or heat-sensitive compounds is through vacuum distillation.[12] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids decomposition.

Comparison of Distillation Techniques:

Technique Best For Advantages Disadvantages
Simple Distillation Separating liquids with boiling points differing by >70 °C.[12]Simple setup.Not suitable for close-boiling mixtures or heat-sensitive compounds.
Fractional Distillation Separating liquids with boiling points differing by <70 °C.[12]Good for separating complex mixtures.More complex setup, potential for product loss on the column.
Vacuum Distillation High-boiling (>150 °C) or heat-sensitive compounds.[12]Prevents thermal decomposition.Requires a vacuum source and specialized glassware.
Azeotropic Distillation Separating components that form azeotropes.[13]Can break azeotropes.Requires the addition of an entrainer, which must be removed later.

References

  • Acid–base extraction. In: Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Chemically-active extraction. University of York. [Link]

  • Chemical Extraction Guide for Beginners. Lab Unique. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • Purification of amine reaction mixtures.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • Amine Impurities and Related Compound. Veeprho. [Link]

  • How To: Purify by Distillation. University of Rochester. [Link]

  • Process for the purification of amines.
  • Chromatography Sample Preparation Guide. Organomation. [Link]

  • Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Purification Troubleshooting. Reddit. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. MDPI. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. National Institutes of Health. [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. [Link]

  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... ResearchGate. [Link]

Sources

Removing excess HCl from 7-Methyl-1,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-1,7-diazaspiro[3.5]nonane Ticket Subject: Removal of Excess HCl / Isolation of Free Base Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The "Sticky" Reality of Spiro-Diamines

Welcome to the technical guide for handling 7-Methyl-1,7-diazaspiro[3.5]nonane . If you are reading this, you are likely facing a common but frustrating scenario: your compound is currently an acidic, hygroscopic oil or a "goo" that refuses to crystallize, and standard extractions are failing.[1][2]

The Scientific Context: This molecule is a spiro-bicyclic diamine . It contains a strained azetidine ring (secondary amine) and a piperidine ring (tertiary amine).[1][2]

  • High Polarity: The compact, charged nature of the HCl salt makes it extremely water-soluble (LogP < 0).

  • Hygroscopicity: Excess HCl in the crystal lattice absorbs atmospheric moisture, turning your solid into an oil.

  • Extraction Difficulty: The free base is also highly polar, meaning it often partitions into the aqueous phase during standard DCM/Water extractions, leading to massive yield loss.

This guide provides three targeted workflows to solve this, depending on your end-goal.

Phase 1: Diagnostic & Decision Matrix

Before proceeding, determine your required endpoint.[1][2] Do not assume you need the free base if a clean salt will suffice for your next step.

DecisionMatrix Start Current State: Acidic, Hygroscopic Oil/Solid Goal What is your Goal? Start->Goal FreeBase I need the Free Base (for coupling/assay) Goal->FreeBase CleanSalt I need a Stoichiometric HCl Salt (2HCl) Goal->CleanSalt Solubility Is the Free Base Water Soluble? FreeBase->Solubility MethodC Method C: Solvent Trituration or Scavenging CleanSalt->MethodC MethodA Method A: Modified LLE (Salting Out) Solubility->MethodA No/Slightly MethodB Method B: Ion Exchange Resin (Best for High Polarity) Solubility->MethodB Yes (Highly) caption Figure 1: Decision Matrix for Purification Strategy

Protocol A: Modified Liquid-Liquid Extraction (LLE)

Use this if your compound has some lipophilicity, but standard DCM extraction failed.[1][2]

The Problem: Standard DCM is too non-polar. The amine stays in the water. The Fix: We must increase the ionic strength of the water (salting out) and the polarity of the organic solvent.

Step-by-Step:

  • Dissolution: Dissolve your crude HCl salt in a minimum amount of water (e.g., 5 mL per gram).[2]

  • Saturation: Add solid NaCl to the water until no more dissolves (saturation).

    • Why? This exploits the Salting-Out Effect , forcing the organic amine out of the aqueous phase.

  • Basification: Carefully add 50% NaOH or saturated K2CO3 until pH > 12.

    • Critical: The azetidine nitrogen is highly basic (pKa ~10-11).[2] You must exceed this pKa by 2 units to ensure >99% deprotonation.[2]

  • Extraction Solvent: Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .[1][2]

    • Why? The alcohol component solvates the polar amine, pulling it into the organic layer.

  • Execution: Extract 4-5 times. Combine organics, dry over Na2SO4, and concentrate.

Protocol B: Strong Base Anion Exchange (The "Green" Protocol)

Use this if Method A fails or if you need high-throughput processing.[2] This is the gold standard for highly polar spiro-amines.

The Mechanism: We use a resin (polymer bead) carrying quaternary ammonium hydroxides.[3] The resin trades its OH- ions for your Cl- ions.[2] Your amine elutes as a free base in water/methanol, leaving the Cl- trapped on the bead.

Recommended Materials:

  • Resin: AmberSep® 900 (OH form), Dowex® 1X2, or equivalent Strong Base Anion (SBA) resin.[1][2]

  • Solvent: Methanol (MeOH) and Water.[1][2]

Workflow:

IonExchange Step1 1. Pre-Wash Resin (MeOH -> Water) Step2 2. Load Sample (Dissolved in Water) Step1->Step2 Step3 3. Exchange Zone (R-N+ OH-  +  Amine-H+ Cl- -> R-N+ Cl-  +  Amine + H2O) Step2->Step3 Step4 4. Elute (Use MeOH/Water) Step3->Step4 Step5 5. Evaporate (Yields Free Base) Step4->Step5 caption Figure 2: Anion Exchange Mechanism for De-salting

Detailed Protocol:

  • Column Prep: Pack a glass column with ~10g of resin per 1g of compound.[2] Rinse with MeOH, then plenty of distilled water until the eluate is neutral.

  • Loading: Dissolve your crude salt in the minimum volume of water. Load it onto the top of the resin bed.

  • Elution: Elute slowly with water. If the compound sticks (due to hydrophobic parts), switch to 50% MeOH/Water.

  • Monitoring: Use TLC (with Ninhydrin stain) or pH paper to check fractions.[2] The product fractions will be basic (pH 10-11).[2]

  • Isolation: Pool the basic fractions. Lyophilize (freeze-dry) rather than rotary evaporate if possible.

    • Why? Rotary evaporation of water is slow and can degrade strained rings if the bath is too hot (>45°C).

Protocol C: Removing Excess HCl (Stoichiometric Adjustment)

Use this if you want to keep the salt form (for stability) but remove the excess acid that causes hygroscopicity.

The Problem: You have Amine · xHCl where x > 2.[2] You want Amine · 2HCl.[2]

Method 1: Solvent Trituration (The "Wash" Method)

  • Dissolve the "goo" in a small amount of Methanol .

  • Add a large excess of Diethyl Ether or MTBE dropwise with vigorous stirring.

  • The amine salt should precipitate as a solid, while the excess HCl (which is soluble in ether/alcohol mixtures) stays in the supernatant.

  • Decant the solvent.[4] Repeat 2-3 times. Dry the solid under high vacuum.[5][6]

Method 2: Epoxide Scavenging (The Gentle Neutralizer)

  • Dissolve the crude oil in Methanol.

  • Add Propylene Oxide (excess relative to the excess acid, not the amine).

  • Stir for 1 hour.

  • Mechanism: Propylene oxide reacts irreversibly with free HCl to form chloropropanols (neutral, volatile), but it is generally too weak to deprotonate the amine salt significantly under these conditions.[2]

  • Evaporate.[2][4] The chloropropanols are removed under vacuum.

FAQ: Troubleshooting & Verification

Q: How do I know if I successfully removed the excess HCl? A: Do not rely on weight.

  • Silver Nitrate Titration: Dissolve a known mass of your product in water.[2] Titrate with standardized AgNO3 using a chromate indicator (Mohr method) or potentiometric detection.[2] Calculate the % Chloride.[7]

    • Target: Calculate the theoretical % Cl for the dihydrochloride (MW ~213 g/mol -> ~33.3% Cl). If your value is 40%, you still have excess acid.[1][2]

  • qNMR (Quantitative NMR): Run an NMR with an internal standard (e.g., Maleic Acid).[1][2] Compare the integration of your product protons to the standard to determine the absolute purity.

Q: My free base turned into a brown oil after drying. What happened? A: Oxidation or Ring Opening.[2]

  • Azetidines can be unstable in their free base form over time.[2] Store under Nitrogen/Argon at -20°C immediately.

  • If you used chlorinated solvents (DCM) and left it for days, the amine can react with the solvent (quaternization).

Q: Can I use Silica Gel Chromatography? A: Generally, No .[2] Highly polar amines stick irreversibly to normal phase silica.[2] If you must use chromatography, use C18 Reverse Phase (Water/Acetonitrile with 0.1% NH4OH buffer) or Alumina (Basic) stationary phase.[1][2]

References

  • ChemicalBook. (n.d.).[2] 7-Methyl-1,7-diazaspiro[3.5]nonane Properties and Safety. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Strong Base Anion Exchange Resin User Guide. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2013).[2] Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Retrieved from [1][2]

  • ResearchGate. (2017).[2][8] Purification of organic hydrochloride salt? - Discussion Thread. Retrieved from

  • EPA. (1994).[2] Method 9253: Chloride (Titrimetric, Silver Nitrate).[1][2] Retrieved from [1][2]

Sources

Interpreting NMR spectra of 1,7-diazaspiro[3.5]nonane salts

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Structural Analytics Division Subject: Technical Guide: NMR Interpretation of 1,7-Diazaspiro[3.5]nonane Salts

Introduction

The 1,7-diazaspiro[3.5]nonane scaffold is a critical "angular" spirocyclic building block in modern medicinal chemistry, often serving as a rigid, bioisosteric replacement for piperazine or morpholine. Unlike its symmetric "linear" isomer (2,7-diazaspiro[3.5]nonane), the 1,7-isomer possesses inherent asymmetry that complicates NMR analysis.

When working with salt forms (e.g., dihydrochloride, ditrifluoroacetate), researchers often face challenges regarding signal broadening, overlapping aliphatic multiplets, and ambiguity in distinguishing the azetidine (4-membered) ring from the piperidine (6-membered) ring.

This guide provides a self-validating system for interpreting these spectra, ensuring you can confidently assign structure and assess purity.

Part 1: Structural Logic & Expected Signals

Before troubleshooting, you must visualize the connectivity. The 1,7-isomer is defined by the direct attachment of the azetidine nitrogen (N1) to the spiro quaternary carbon (C4).

Connectivity Map (Angular Isomer):

  • Ring A (Azetidine): N1 — C2 — C3 — C4(Spiro) — N1

  • Ring B (Piperidine): C4(Spiro) — C5 — C6 — N7 — C8 — C9 — C4(Spiro)

Key Diagnostic Feature: In the 1,7-isomer, the spiro carbon (C4) is directly bonded to a nitrogen (N1). In the 2,7-isomer, the spiro carbon is all-carbon (quaternary alkyl). This results in a massive chemical shift difference in


C NMR , which is your primary confirmation tool.
Data Table 1: Predicted Chemical Shifts (Dihydrochloride Salt in D₂O/DMSO-d₆)
Proton/CarbonPositionMultiplicityEst. Shift (¹H)Est. Shift (¹³C)Diagnostic Note
H2 Azetidine (

to N1)
Triplet/Multiplet3.8 – 4.2 ppm45 – 50 ppmMost deshielded aliphatic signal.
H3 Azetidine (

to N1)
Multiplet2.4 – 2.8 ppm25 – 30 ppmDistinct coupling to H2.
H6, H8 Piperidine (

to N7)
Broad Multiplet3.0 – 3.4 ppm40 – 45 ppmOften overlaps with H2; use HSQC to separate.
H5, H9 Piperidine (

to N7)
Multiplet1.8 – 2.2 ppm30 – 35 ppmSensitive to spiro-center stereoelectronics.
C4 Spiro Carbon Singlet (Quat.)N/A65 – 75 ppm The "Smoking Gun". If < 40 ppm, you have the 2,7-isomer.

Part 2: Troubleshooting & FAQs

Issue 1: "I cannot distinguish the azetidine protons from the piperidine protons."

Root Cause: In the salt form, the electron-withdrawing effect of the protonated nitrogens compresses the aliphatic region (3.0–4.5 ppm), causing overlap between H2 (azetidine) and H6/H8 (piperidine).

The Solution: The Coupling Constant Filter Azetidine rings possess high ring strain, leading to distinct coupling constants compared to the chair-form piperidine.

  • Check Multiplicity of the Downfield Peak (~4.0 ppm):

    • Azetidine H2: Typically appears as a triplet (

      
      ) due to coupling with H3. The ring puckering is rigid.
      
    • Piperidine H6/H8: Typically appears as a broadened doublet of triplets or multiplet due to axial/equatorial averaging or exchange broadening.

  • Run a ¹H-¹H COSY:

    • Look for the isolated spin system of the azetidine ring (H2

      
       H3).
      
    • The piperidine ring will show a longer chain of connectivity (H6

      
       H5 
      
      
      
      H9
      
      
      H8 is not the path; the path is H6
      
      
      H5... H8
      
      
      H9). Note that in the 1,7-isomer, the piperidine protons are separated by the spiro center and N7, creating two distinct CH2-CH2 spin systems if N7 is substituted, or one symmetric system if unsubstituted.
Issue 2: "My integration is consistently low, or peaks are missing."

Root Cause: Proton Exchange & Saturation Transfer. In dihydrochloride salts, the ammonium protons (


) are acidic.
  • In D₂O: The NH protons exchange immediately with deuterium and disappear (HDO peak grows).

  • In DMSO-d₆: The NH protons appear as broad humps (8.0–10.0 ppm). If the sample is "wet" (contains residual H₂O), the exchange rate increases, broadening the NH signal into the baseline or merging it with the water peak.

Protocol: The "Dry Run"

  • Lyophilize your salt sample to remove trace water.

  • Use a fresh ampoule of DMSO-d₆ (100%) .

  • Result: You should see two distinct NH signals:

    • N1-H (Azetidinium): Often sharper, integrated to 1H or 2H depending on protonation state.

    • N7-H (Piperidinium): Broader due to faster exchange or conformational flipping.

Issue 3: "How do I confirm I have the 1,7-isomer and not the 2,7-isomer?"

Root Cause: Synthesis of spiro-amines often yields regioisomers. The 2,7-isomer (linear) is thermodynamically stable and symmetric. The 1,7-isomer (angular) is asymmetric.

The Solution: Symmetry Check

  • 2,7-Diazaspiro[3.5]nonane:

    • Symmetry: High. The azetidine ring protons (4H) are often chemically equivalent or form a simple AA'BB' system.

    • ¹H NMR: The azetidine region often simplifies to a singlet or clean multiplet.

  • 1,7-Diazaspiro[3.5]nonane:

    • Symmetry: Lower. N1 is bonded to C4.

    • ¹H NMR: The azetidine protons are split into two distinct environments (H2 adjacent to N, H3 adjacent to Spiro). You will see two distinct multiplets for the 4-membered ring.

Part 3: Experimental Workflows

Workflow 1: Structural Assignment Logic

Use this decision tree to assign your spectrum.

NMR_Assignment Start Start: Unknown Spiro Salt Spectrum Solvent Check Solvent: Is it D2O? Start->Solvent Exchange NH protons invisible. Rely on C-H shifts. Solvent->Exchange Yes DMSO Use DMSO-d6. Look for NH signals (8-10 ppm). Solvent->DMSO No C13_Check Run 13C NMR / HSQC Check Spiro Carbon (C4) Exchange->C13_Check DMSO->C13_Check Isomer_Check Is C4 Shift > 60 ppm? C13_Check->Isomer_Check Isomer_17 Confirmed: 1,7-Isomer (N attached to Spiro) Isomer_Check->Isomer_17 Yes Isomer_27 Confirmed: 2,7-Isomer (C attached to Spiro) Isomer_Check->Isomer_27 No (< 40 ppm) Assign_H Assign Protons: H2 (Triplets) vs H6 (Broad) Isomer_17->Assign_H

Caption: Decision tree for distinguishing 1,7-diazaspiro vs 2,7-diazaspiro isomers using NMR.

Workflow 2: Sample Preparation for Salt NMR

To ensure sharp peaks and accurate integration, follow this protocol strictly.

  • Massing: Weigh 5–10 mg of the salt. (High concentration is needed for 13C, but too high causes viscosity broadening).

  • Solvent Selection:

    • Preferred: DMSO-d₆ + 0.03% TMS. (Best for observing NH protons).

    • Alternative: D₂O + 0.05% TSP. (Best for resolution of aliphatic multiplets, but loses NH).

  • pH Adjustment (Advanced):

    • If peaks are extremely broad in D₂O, the pH might be intermediate (partial protonation).

    • Add 1 drop of DCl (deuterated HCl) to force full protonation (shifting everything downfield but sharpening signals).

    • Warning: Do not add base (NaOD) unless you intend to extract the free base, as the free base is likely insoluble in D₂O.

References

  • Vertex Pharmaceuticals. (2020). Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester. CN111620869A. Link

  • Kirichok, A. A., et al. (2018).[1] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71743011, 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Link

  • Domainex. (2025).[2] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Link

Sources

Technical Support Center: Amide Coupling with Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPR-882-COUPLING Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting low conversion and epimerization in spirocyclic amine couplings.

Executive Summary

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[2.5]octanes) are increasingly valuable in medicinal chemistry as bioisosteres for morpholines or piperidines, offering tuned lipophilicity (LogP) and defined vector exit angles. However, their rigid, orthogonal geometry creates a unique "steric wall" that shields the nucleophilic nitrogen. Standard protocols (EDC/NHS, HBTU) often fail because the rate of activated ester hydrolysis competes with the slow nucleophilic attack of the hindered amine.

This guide addresses the three most common failure modes: Zero Conversion (Kinetics) , Racemization (Epimerization) , and Side-Product Formation .

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode using the decision tree below.

CouplingLogic Start START: Reaction Failed CheckLCMS Analyze Crude LCMS Start->CheckLCMS NoProd SM Remaining (No Product) CheckLCMS->NoProd Unreacted Amine WrongMass Wrong Mass (Side Products) CheckLCMS->WrongMass N-Acyl Urea / Rearrangement Isomer Product Formed but Epimerized CheckLCMS->Isomer Diastereomer Ratio > 5% Sol_Kinetics KINETIC ISSUE Switch to HATU/COMU or Acid Chloride NoProd->Sol_Kinetics Sol_Rearrange REARRANGEMENT (Curtius/Lossen?) Check Activation Mode WrongMass->Sol_Rearrange Sol_Epimer EPIMERIZATION Switch to T3P Low Temp (0°C) Isomer->Sol_Epimer

Figure 1: Diagnostic logic for troubleshooting failed amide couplings. Green paths indicate optimization for chirality preservation; Red paths indicate kinetic barriers.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see the activated ester, but the spiro amine won't touch it."

Diagnosis: Kinetic Trap. The steric bulk of the spiro scaffold prevents the formation of the tetrahedral intermediate. The activated ester hydrolyzes before the amine can attack.

The Solution: High-Energy Activation (HATU/COMU) Benzotriazole/Oxyma-based uronium salts (HATU, COMU) are superior here because of the "neighboring group effect" (anchimeric assistance) provided by the pyridine nitrogen in the leaving group (HOAt or Oxyma). This pre-organizes the transition state, accelerating the attack of bulky amines.

  • Recommendation: Switch to COMU . It is safer (non-explosive) and often more soluble than HATU, while offering comparable or superior reactivity for hindered substrates [1].[1][2]

  • Solvent Tip: Use NMP (N-methylpyrrolidone) instead of DMF.[3] Spiro amines often aggregate; NMP disrupts these aggregates better, exposing the nucleophile.

Data Comparison: Coupling Agents for Hindered Systems

ReagentActivation SpeciesSteric ToleranceEpimerization RiskRecommended Base
EDC/HOBt CarbodiimideLowModerateDIPEA/TEA
HATU O-At UroniumHighLowDIPEA (2 eq)
COMU Oxyma UroniumVery High Very Low DIPEA (1 eq)
T3P Propylphosphonic AnhydrideHighLowest TEA/Pyridine (>3 eq)
Ghosez Acid ChlorideExtreme High (if unchecked)TEA
Issue 2: "I have product, but my chiral center is scrambled (Epimerization)."

Diagnosis: Slow coupling kinetics allow the activated acid to cyclize into an oxazolone intermediate. This species is highly prone to deprotonation at the alpha-carbon, leading to racemization.

The Solution: T3P (Propylphosphonic Anhydride) T3P is the gold standard for preserving chirality in hindered couplings. It does not generate a free activated ester that sits in solution; the reaction proceeds through a concerted mechanism that minimizes oxazolone formation [5].

Protocol: T3P Coupling for Chiral/Hindered Substrates

  • Stoichiometry: Acid (1.0 eq), Spiro Amine (1.1 eq), Base (4.0 eq) , T3P (1.5 eq, 50% w/w in EtOAc/DMF).

    • Critical: T3P requires a massive excess of base. The reaction releases acid byproducts; if the pH drops, the reaction stalls.

  • Procedure:

    • Dissolve Acid and Amine in EtOAc (or DMF/NMP if insoluble).

    • Add Base (TEA or DIPEA) and cool to 0°C.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[1][4] Monitor by LCMS.[4]

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification [7].[5][6][7]

Issue 3: "The Nuclear Option: Nothing else works."

Diagnosis: The steric hindrance is so severe (e.g., coupling a tertiary alpha-carbon to a spiro amine) that no activated ester is reactive enough.

The Solution: Acid Chlorides via Ghosez's Reagent Standard thionyl chloride (SOCl2) is often too harsh and acidic, destroying protecting groups (Boc/Cbz). Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions in situ [2].

GhosezReaction Acid Carboxylic Acid (R-COOH) Inter Acid Chloride (In Situ) Acid->Inter 1. RT, 1h Ghosez Ghosez's Reagent (Neutral) Ghosez->Inter Product Sterically Congested Amide Inter->Product 2. Add Amine Amine Spiro Amine + Base Amine->Product

Figure 2: Neutral activation workflow using Ghosez's Reagent for acid-sensitive substrates.[8]

Protocol: Ghosez's Reagent Activation

  • Preparation: Ensure all glassware is oven-dried. Moisture kills this reagent instantly.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.[3]

    • Add Ghosez's Reagent (1.2 eq) dropwise at RT.

    • Stir for 1–2 hours. (Monitor by quenching a tailored aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling:

    • In a separate flask, dissolve Spiro Amine (1.2 eq) and DIPEA (3.0 eq) in DCM.

    • Cannulate the in situ Acid Chloride solution into the Amine solution slowly at 0°C.

    • Why? Adding the acid chloride to the amine ensures the amine is always in excess, preventing double-acylation or side reactions.

Issue 4: "My yield is low due to aggregation."

Diagnosis: Spiro amines are rigid and lipophilic. In standard concentrations (0.1 M), they may stack or aggregate, effectively hiding the nitrogen lone pair.

The Solution: Chaosotropic Salts & Solvents

  • LiCl Additive: Add 5-10 equivalents of LiCl to the reaction (dissolved in DMA or NMP). This disrupts hydrogen bond networks and aggregation, often doubling yields in difficult peptide-like couplings.

  • Microwave: Heating to 60-80°C in a microwave reactor (using COMU/T3P) can overcome the activation energy barrier of the steric wall. Warning: Check for epimerization if using chiral acids.

References

  • BenchChem. (2025).[1][3][8] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from

  • Carpino, L. A., et al. (2000).[9] Epimerization of Peptide Coupling Reagents. Journal of Peptide Science. Retrieved from

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from

Sources

Technical Support Center: Mass Spectrometry of Spiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-35N-MS-PROTO Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Introduction

Welcome to the Structural Elucidation Support Center. You are likely accessing this guide because you are observing ambiguous spectral data for a


 hydrocarbon and need to confirm the presence of spiro[3.5]nonane .

Unlike linear nonenes or fused bicyclic isomers (e.g., octahydro-1H-indene/hydrindane), spiro[3.5]nonane possesses a unique spiro-junction connecting a strained cyclobutane ring to a cyclohexane ring. This structural tension dictates a specific, high-energy fragmentation pathway under Electron Ionization (EI) that serves as its primary fingerprint.

This guide provides the diagnostic criteria, mechanistic validation, and troubleshooting protocols required to confidently identify this molecule.

Part 1: Diagnostic Ion Analysis (The "Fingerprint")

When analyzing the mass spectrum of spiro[3.5]nonane, you are looking for a specific "strain-relief" signature.

Primary Diagnostic Table
m/z ValueIon TypeRelative AbundanceStructural Significance (The "Why")
124

Moderate (10-25%)Molecular Ion. Visible due to the stability of the cyclohexane ring, despite the strain of the spiro-junction.
96

High / Diagnostic The "Spiro Cut." Loss of ethylene via retro-[2+2] cycloaddition from the cyclobutane ring. This is the critical differentiator from isomers.
81

HighLoss of propyl radical (ring opening + alkyl loss).
67

HighComplex ring fragmentation (cyclohexenyl cation).
54

ModerateButadiene radical cation (further breakdown of the m/z 96 fragment).
41

Base Peak (Often)Allyl cation.[1] Standard hydrocarbon background, but high intensity confirms cyclic nature.
The "Golden Rule" for Identification

If you do not observe a distinct transition from m/z 124


 96 (loss of 28 Da), suspect an isomer. 
Fused bicyclic systems (like bicyclo[4.3.0]nonane) are more stable and less likely to eject a clean ethylene unit as a primary fragmentation channel compared to the strained spiro-cyclobutane.

Part 2: Mechanistic Deep Dive

To defend your structural assignment in a report or publication, you must explain causality. The fragmentation is driven by the release of ring strain (approx. 26 kcal/mol) form the cyclobutane moiety.

Mechanism: Retro-[2+2] Cycloaddition

Upon electron impact (70 eV), the ionization likely occurs at the spiro-carbon or adjacent bonds. The most energetically favorable pathway is the relief of the cyclobutane strain.

  • Ionization: Formation of the radical cation

    
     (m/z 124).
    
  • Ring Opening: The cyclobutane ring opens to form a distonic ion.

  • Elimination: The intermediate ejects neutral ethylene (

    
    ), leaving a radical cation at m/z 96 (typically assigned as the methylenecyclohexane radical cation).
    
Pathway Visualization

Fragmentation M_Ion Molecular Ion (M+) m/z 124 [Spiro-Cyclobutane Intact] TS Distonic Radical Cation Intermediate M_Ion->TS Ring Strain Release Frag_96 Diagnostic Ion m/z 96 [Methylenecyclohexane +•] TS->Frag_96 Retro-[2+2] Cleavage Ethylene Neutral Loss Ethylene (C2H4) 28 Da TS->Ethylene Frag_81 Fragment m/z 81 [Ring Opening] Frag_96->Frag_81 -CH3 / H-Shift

Figure 1: The primary fragmentation pathway of spiro[3.5]nonane driven by cyclobutane ring strain relief.

Part 3: Troubleshooting & FAQs

Ticket #402: Distinguishing Spiro[3.5]nonane from Bicyclo[4.3.0]nonane

User Issue: "I have a peak at 124, but I'm unsure if it's the spiro compound or the fused 'hydrindane' system."

Resolution: Compare the m/z 96 intensity.

  • Spiro[3.5]nonane: The m/z 96 peak is mechanistically favored (direct strain relief). It will be a prominent secondary peak.

  • Bicyclo[4.3.0]nonane: This molecule is much more stable. While it shows m/z 124, it tends to fragment via complex ring cracking (loss of side chains or ring opening to m/z 81/67) rather than a clean loss of 28 Da. If m/z 96 is weak or absent, you likely have the fused isomer.

Ticket #405: Low Molecular Ion Intensity

User Issue: "The m/z 124 peak is buried in the noise."

Resolution: Hydrocarbons fragment easily. To enhance the molecular ion:

  • Lower Ion Source Temperature: Reduce from standard 230°C to 150-180°C. This reduces internal thermal energy, extending the lifetime of the

    
    .
    
  • Verify Carrier Gas Purity: Ensure no moisture/oxygen is present, which can cause ion-molecule reactions that deplete the

    
    .
    
Decision Tree for Identification

DecisionTree Start Spectrum Acquired (MW 124) Check_96 Is m/z 96 prominent? (>20% of Base Peak) Start->Check_96 Spiro_Confirmed High Probability: Spiro[3.5]nonane Check_96->Spiro_Confirmed Yes (Loss of C2H4) Check_Isomer Check m/z 81, 67 (Complex Cracking) Check_96->Check_Isomer No (Weak 96) Fused_Confirmed Suspect: Bicyclo[4.3.0]nonane (Hydrindane) Check_Isomer->Fused_Confirmed High 81/67 Linear_Confirmed Suspect: Linear Nonynes/Dienes Check_Isomer->Linear_Confirmed Series 41, 55, 69...

Figure 2: Logical workflow for differentiating C9H16 isomers based on fragmentation intensity.

Part 4: Experimental Optimization (GC-MS)

To ensure reproducible fragmentation for library matching, adhere to these settings.

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5)Non-polar stationary phase provides ideal separation of hydrocarbon isomers based on boiling point/shape.
Ionization Energy 70 eVCritical. Standard libraries (NIST) are built at 70 eV. Changing this alters the 124/96 ratio, invalidating the diagnostic criteria.
Scan Range m/z 35 - 150Ensure you capture the low mass allyl cation (41) and the molecular ion (124).
Solvent Delay 3.0 - 4.0 minPrevent filament damage; spiro[3.5]nonane elutes relatively early compared to functionalized derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Spiro[3.5]nonane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024).[3][4] Spiro[3.5]nonane Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Overcoming Hygroscopicity in Weighing Diazaspiro Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic diazaspiro salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive compounds. Hygroscopicity—the tendency of a substance to attract and absorb moisture from the air—can significantly compromise experimental accuracy and reproducibility by affecting sample weight, stability, and physical properties.

Diazaspiro compounds, which are integral to many areas of medicinal chemistry, are often formulated as salts to improve their solubility and stability. However, this salt form can also introduce significant hygroscopicity, making accurate weighing a critical challenge. This guide provides a structured, in-depth approach to understanding, troubleshooting, and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions researchers face when working with hygroscopic diazaspiro salts.

Q1: What is hygroscopicity and why are diazaspiro salts susceptible?

A1: Hygroscopicity is the ability of a solid to take up water from the atmosphere. For salts, this phenomenon is driven by the strong interaction between water molecules and the ions in the crystal lattice. Diazaspiro compounds contain basic nitrogen atoms that are readily protonated to form salts (e.g., hydrochlorides, mesylates). The resulting charged centers and the specific counter-ion used are what attract polar water molecules, leading to moisture absorption.[1][2]

Q2: How does moisture absorption affect my experiments?

A2: The consequences of uncontrolled moisture absorption are significant:

  • Inaccurate Weighing: The most immediate issue is a constantly increasing mass reading on an analytical balance, making it impossible to obtain an accurate weight. This leads to errors in solution concentration and downstream quantitative analyses.

  • Chemical Degradation: The presence of water can accelerate degradation pathways like hydrolysis, reducing the potency of your active pharmaceutical ingredient (API).[1]

  • Physical State Changes: Moisture can cause powders to cake, liquefy (deliquescence), or undergo polymorphic transformations, which can alter solubility, dissolution rates, and bioavailability.[3]

Q3: How do I know if my diazaspiro salt is hygroscopic?

A3: A key indicator is observing a continuous increase in weight when the sample is exposed to ambient air on an analytical balance. For a quantitative classification, the European Pharmacopoeia (Ph. Eur.) provides a standard method based on the percentage of weight gain after 24 hours at 25°C and 80% relative humidity (RH).[4][5] This can be formally determined using Dynamic Vapor Sorption (DVS) analysis.

Q4: Does the counter-ion (e.g., HCl, HBr, mesylate) affect hygroscopicity?

A4: Absolutely. The choice of counter-ion has a profound effect on the physicochemical properties of the salt, including its hygroscopicity.[1][6][7] Some counter-ions can create salts that are significantly more or less hygroscopic than others. Therefore, during salt screening, hygroscopicity is a critical parameter to evaluate for selecting a developable solid form.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides practical, step-by-step solutions to common problems encountered during the weighing of hygroscopic diazaspiro salts.

Problem 1: The weight on my analytical balance will not stabilize; it keeps increasing.

  • Cause: The diazaspiro salt is actively absorbing moisture from the laboratory atmosphere. The rate of weight gain is dependent on the ambient relative humidity and the intrinsic hygroscopicity of the salt.

  • Solutions:

    • Minimize Exposure Time: Prepare all necessary tools (spatulas, weighing vessels) in advance. Open the primary container for the shortest possible time.

    • Control the Environment: If possible, move the weighing operations into a low-humidity environment. The gold standard is a nitrogen or argon-purged glove box.

    • Use an Appropriate Weighing Technique: For moderately hygroscopic materials, the "weighing by difference" technique is highly effective. For very hygroscopic or deliquescent materials, a glove box is essential.

Problem 2: My powder has formed clumps or appears "wet."

  • Cause: The material has already absorbed a significant amount of moisture due to improper storage or previous handling.

  • Solutions:

    • Proper Storage: Always store hygroscopic compounds in tightly sealed containers within a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).

    • Drying (Use with Caution): If the compound is thermally stable, it may be possible to dry it under vacuum. However, you must first verify that heating will not cause degradation. It is often safer to use a fresh, unopened container of the material.

Decision Workflow for Handling Hygroscopic Salts

The following diagram provides a logical workflow to select the appropriate handling and weighing strategy based on the properties of your diazaspiro salt.

hygroscopicity_workflow cluster_start cluster_assessment Step 1: Assess Hygroscopicity cluster_strategy Step 2: Select Weighing Strategy cluster_validation Step 3: Validate & Verify (Optional but Recommended) start Start: Weighing a Diazaspiro Salt assess Is the balance reading unstable (continuously increasing)? start->assess weigh_direct Use Standard Weighing Protocol assess->weigh_direct No (Stable Weight) weigh_diff Use 'Weighing by Difference' (See Protocol 1) assess->weigh_diff Yes (Slow Increase) weigh_glovebox Use Controlled Atmosphere Glove Box (See Protocol 2) weigh_diff->weigh_glovebox Weight still unstable / very rapid increase? karl_fischer Confirm low water content with Karl Fischer Titration (See Protocol 3) weigh_diff->karl_fischer weigh_glovebox->karl_fischer

Caption: Decision tree for selecting the appropriate weighing method.

Experimental Protocols

This technique is highly accurate because it measures the mass of the material delivered, minimizing errors from moisture uptake during transfer.[8][9]

Materials:

  • Analytical balance (readable to 0.1 mg)

  • Weighing bottle with a ground-glass stopper or screw cap

  • Spatula

  • Receiving vessel (e.g., flask, beaker)

Procedure:

  • Place an estimated amount of the diazaspiro salt, sufficient for all planned measurements, into a clean, dry weighing bottle.

  • Place the capped weighing bottle on the pan of the analytical balance. Close the balance doors.

  • Record the mass of the bottle plus its contents to four decimal places (Mass 1).

  • Remove the weighing bottle from the balance.

  • Holding the bottle over your receiving vessel, carefully remove the cap and use a clean spatula to transfer a portion of the solid into the vessel. Do not leave the spatula in the bottle.

  • Securely recap the weighing bottle to prevent further moisture absorption.

  • Place the capped weighing bottle back onto the same analytical balance and close the doors.

  • Record the new, stable mass (Mass 2).

  • The exact mass of the diazaspiro salt transferred is the difference between the two measurements (Mass Transferred = Mass 1 - Mass 2).[8]

Self-Validation: This method is inherently self-validating for mass accuracy. To validate for minimal water uptake, a sample can be weighed using this method and immediately analyzed for water content via Karl Fischer titration.

For extremely sensitive or deliquescent compounds, a controlled, inert atmosphere is required.

Materials:

  • Glove box with an inert atmosphere (e.g., N₂ or Ar) and controlled low humidity (<10% RH)

  • Analytical balance placed inside the glove box

  • All necessary labware (weighing boats, spatulas, vials)

Procedure:

  • Preparation: Place all necessary materials, including the sealed container of the diazaspiro salt, into the glove box antechamber.

  • Equilibration: Purge the antechamber according to the glove box operating procedure. Transfer the items into the main chamber and allow them to equilibrate to the internal atmosphere for at least 30 minutes. This removes any surface moisture from the equipment.

  • Weighing: Once equilibrated, perform the weighing procedure inside the glove box. Since the atmosphere is dry, a direct weighing method can be used. a. Place a weighing boat on the balance and tare it. b. Add the diazaspiro salt to the weighing boat until the desired mass is reached. c. Record the mass.

  • Sample Sealing: Tightly seal the container with the weighed sample before removing it from the glove box to prevent moisture uptake upon exposure to the ambient environment.

Part 3: Advanced Characterization & Qualification

Understanding the hygroscopic properties of your diazaspiro salt is key to developing robust handling procedures.

Q5: How can I quantitatively classify the hygroscopicity of my compound?

A5: The most direct way is through Dynamic Vapor Sorption (DVS) analysis. DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature.[10][11] The resulting sorption/desorption isotherm provides critical information about:

  • The degree of hygroscopicity.[11]

  • The critical humidity level at which significant water uptake begins.

  • Whether moisture induces physical changes, such as a phase transition from amorphous to crystalline or the formation of a hydrate.[12]

Table 1: Hygroscopicity Classification based on the European Pharmacopoeia

This classification is based on the mass increase of a sample after storage at 25°C and 80% RH for 24 hours.[4][5][13]

Hygroscopicity ClassMass Increase (% w/w)Typical Handling Requirement
Non-hygroscopic< 0.12%Standard weighing procedures
Slightly hygroscopic≥ 0.2% and < 2%Weigh promptly; consider weighing by difference
Moderately hygroscopic≥ 2% and < 15%Weighing by difference; desiccator storage
Very hygroscopic≥ 15%Glove box required for accurate weighing

Q6: How can I accurately measure the water content of my diazaspiro salt sample?

A6: The gold standard for water content determination in pharmaceuticals is Karl Fischer (KF) Titration .[14][15] This method is highly specific to water and can detect moisture at levels from parts per million (ppm) to 100%.[14]

  • Volumetric KF: Best for samples with higher water content (>1%).[14]

  • Coulometric KF: Ideal for trace amounts of water (<1%).[14]

An accurate KF titration result can validate your handling and weighing procedures by confirming that minimal atmospheric moisture was absorbed by the sample during the process.

Conceptual Diagram: Mechanism of Moisture Sorption

This diagram illustrates how polar water molecules are attracted to the ionic structure of a diazaspiro salt.

moisture_sorption cluster_lattice Crystal Lattice of Diazaspiro Salt cluster_water Atmospheric Water Vapor cation [DS-H]⁺ anion Cl⁻ h2o1 H₂O h2o1->cation electrostatic attraction h2o2 H₂O h2o2->anion h2o3 H₂O h2o3->cation

Caption: Water molecules attracted to ions in the salt lattice.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • KF Reagent (Titrant)

  • Anhydrous Methanol (or other suitable solvent)

  • Gas-tight syringe

Procedure:

  • System Preparation: Add fresh, anhydrous solvent to the titration vessel. Condition the vessel by running a pre-titration to neutralize any residual water in the solvent until a stable, low-drift endpoint is achieved.[16]

  • Sample Introduction: Accurately weigh a suitable amount of the hygroscopic diazaspiro salt using the appropriate technique (e.g., Protocol 1 or 2).

  • Quickly and quantitatively transfer the weighed solid into the KF titration vessel.[17] Ensure the vessel is sealed immediately to prevent ingress of atmospheric moisture.

  • Titration: Start the titration. The KF reagent, containing iodine, is added automatically until all the water in the sample has reacted. The instrument detects the endpoint electronically.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the pre-determined titrant concentration (titer). The result is typically reported as a percentage (%) or in parts per million (ppm).

Self-Validation: The accuracy of the KF titrator should be regularly verified using a certified water standard (e.g., Sodium Tartrate Dihydrate). Consistent results from the standard confirm the validity of the measurements for your samples.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

  • Napte, B. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Science, Engineering & Math (2017). Weighing by Difference. YouTube. Available at: [Link]

  • Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). Available at: [Link]

  • SK pharmteco. Dynamic Vapor Sorption. Available at: [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • University of Toronto. WEIGHING BY DIFFERENCE. Available at: [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. Available at: [Link]

  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Ilie, A., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. Available at: [Link]

  • O'Brien, S. A., & Zografi, G. (2008). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. ACS Publications. Available at: [Link]

  • O'Brien, S., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Available at: [Link]

  • O'Brien, S., et al. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. Available at: [Link]

  • News-Medical. (2025). KF titration in pharmaceuticals. Available at: [Link]

  • AnaLab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • Laafon Galaxy Pharmaceuticals. (2023). Karl Fischer titration and calibration Procedure. Available at: [Link]

  • Kumar, L., et al. (2014). Effect of Counterions on Physicochemical Properties of Prazosin Salts. PMC. Available at: [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available at: [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. Available at: [Link]

  • Pharmaguideline. (2020). SOP for Operation of Karl Fischer Apparatus. Available at: [Link]

  • Chromatography Forum. (2005). Weighing Procedure. Available at: [Link]

  • University of Waterloo. Technique: Weighing Objects. Available at: [Link]

  • University of Leicester. (2017). Weighing by difference (Chemistry Laboratory Previews). YouTube. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis of 1,3-diaminated stereotriads via rearrangement of 1,4-diazaspiro[2.2]pentanes. Available at: [Link]

  • National Institutes of Health. (2012). 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. Available at: [Link]

  • Semantics Scholar. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • National Institutes of Health. (2003). Unique spirocyclopiperazinium salt. Part 2: synthesis and structure-activity relationship of dispirocyclopiperazinium salts as analgesics. Available at: [Link]

  • Lim, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Tyler DeWitt. (2014). Using Diazonium Salts in Organic Synthesis. YouTube. Available at: [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Available at: [Link]

  • National Institutes of Health. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Available at: [Link]

  • Kumar, P., et al. (2024). Hygroscopic Properties of Water-Soluble Counterpart of Ultrafine Particles from Agriculture Crop-Residue Burning in Patiala, Northwestern India. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioisosteric Replacement Validation of Spiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1] This guide provides an in-depth technical comparison of the spiro[3.5]nonane scaffold against its common bioisosteric alternatives, namely piperidine and cyclohexane.

The rigid, three-dimensional architecture of spirocyclic scaffolds, such as spiro[3.5]nonane, has garnered significant attention for its potential to confer improved pharmacological properties.[2] These include enhanced potency, selectivity, metabolic stability, and solubility, along with a reduction in off-target effects.[2][3] By exploring the key validation parameters of lipophilicity, metabolic stability, and target binding affinity, this guide offers a comprehensive framework for researchers to make informed decisions when considering the incorporation of a spiro[3.5]nonane moiety into their drug design workflow.

The Rationale for Spiro[3.5]nonane as a Bioisostere

The spiro[3.5]nonane core offers a unique topographical presentation of substituents compared to traditional saturated rings like cyclohexane and piperidine. This three-dimensional arrangement can facilitate novel interactions with biological targets and provide an escape from well-explored chemical space, potentially leading to new intellectual property. The validation of its utility as a bioisostere, however, requires rigorous experimental comparison.

Bioisosteric_Replacement cluster_properties Comparative Validation Lead_Compound Lead Compound (e.g., with Piperidine) Spiro_Replacement Spiro[3.5]nonane Analogue Lead_Compound->Spiro_Replacement Bioisosteric Replacement Cyclohexane_Replacement Cyclohexane Analogue Lead_Compound->Cyclohexane_Replacement Bioisosteric Replacement Lipophilicity Lipophilicity Spiro_Replacement->Lipophilicity Metabolic_Stability Metabolic_Stability Spiro_Replacement->Metabolic_Stability Target_Affinity Target_Affinity Spiro_Replacement->Target_Affinity Cyclohexane_Replacement->Lipophilicity Cyclohexane_Replacement->Metabolic_Stability Cyclohexane_Replacement->Target_Affinity Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Compound Test Compound Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Sources

Lipophilicity & Physicochemical Profiling: Spirocyclic vs. Cyclic Amines

[1][2]

Executive Summary: The "Escape from Flatness"

In modern medicinal chemistry, the transition from flat, aromatic-rich scaffolds to three-dimensional (3D) spirocyclic architectures represents a critical strategy for optimizing Lipophilic Ligand Efficiency (LLE) . While traditional cyclic amines (piperidines, morpholines, piperazines) have historically served as reliable solvating groups, they often suffer from poor metabolic stability and non-specific binding due to their planar lipophilicity vectors.

Spirocyclic amines—specifically azaspiro[3.3]heptanes and azaspiro[3.4]octanes —offer a geometric solution.[1][2] By forcing substituents out of the plane, these scaffolds increase the fraction of sp3-hybridized carbons (

lower LogD

Mechanistic Insight: Why Spirocycles Alter Lipophilicity[2][4]

The reduction in lipophilicity (LogD) observed when switching from a cyclic amine to a spirocyclic analog is not merely a function of carbon count; it is driven by two primary vectors: Solvation Geometry and Basicity-Driven Ionization .[1][2]

The Geometric Solvation Effect

Planar rings (e.g., piperidine) stack efficiently with lipophilic biological membranes. Spirocyclic systems, with their orthogonal ring fusion, disrupt this stacking. The "kinked" geometry creates a larger solvent-accessible surface area relative to the molecular volume, allowing water molecules to solvate the structure more effectively than octanol.

The Basicity (pKa) Shift

LogD is pH-dependent.[1][2][3] For basic amines, the distribution coefficient at physiological pH (7.4) is governed by the equation:

Spirocyclic amines often exhibit higher pKa values than their monocyclic parents.[1][2]

  • Mechanism: In morpholine, the oxygen is

    
     to the nitrogen, exerting a strong inductive electron-withdrawing effect (-I), lowering the pKa. In 2-oxa-6-azaspiro[3.3]heptane, the oxygen is geometrically constrained and often effectively further (or electronically decoupled) from the nitrogen lone pair, or the strain effects alter the hybridization, leading to a more basic center.
    
  • Result: A higher pKa means a higher fraction of the molecule is ionized (protonated) at pH 7.4. Since the ionized species is highly hydrophilic, the overall observed

    
     drops significantly.
    
Visualization of Physicochemical Divergence

Spiro_vs_Cyclic_Mechanismcluster_0Cyclic Amine (e.g., Morpholine)cluster_1Spirocyclic Amine (e.g., 2-oxa-6-azaspiro[3.3]heptane)Node_FlatPlanar/Chair ConformationNode_High_LogDHigher LogDNode_Flat->Node_High_LogDLipophilic StackingNode_InductiveStrong -I Effect (O beta to N)Node_Low_pKaLower pKa (~8.4)Node_Inductive->Node_Low_pKaNode_Low_pKa->Node_High_LogDLess Ionized at pH 7.4Node_3DOrthogonal 3D GeometryNode_Low_LogDLower LogD (Ionization Driven)Node_3D->Node_Low_LogDDisrupted StackingNode_DistancedReduced Inductive WithdrawalNode_High_pKaHigher pKa (~9.5)Node_Distanced->Node_High_pKaNode_High_pKa->Node_Low_LogDHighly Ionized at pH 7.4

Caption: Mechanistic pathway showing how structural changes in spirocycles lead to altered pKa and reduced lipophilicity compared to cyclic parents.

Comparative Data Analysis

The following data aggregates matched molecular pair (MMP) studies comparing standard heterocycles with their spirocyclic bioisosteres.

Table 1: General Lipophilicity & Basicity Shifts

Data derived from MMP analysis of N-linked and C-linked analogs.[1][2]

Parent ScaffoldSpirocyclic Bioisostere

LogD


pKa
Notes
Morpholine 2-oxa-6-azaspiro[3.3]heptane-0.6 to -1.2 +1.0 to +1.5Significant LogD reduction due to large pKa increase.[1][2]
Piperidine 2-azaspiro[3.3]heptane-0.2 to -0.9 +0.3 to +0.8Reduction depends on linkage (N-linked vs C-linked).[1][2]
Piperazine 2,6-diazaspiro[3.3]heptane-0.5 to -1.0 +0.5 to +1.0Improved solubility; often used to lower hERG liability.[1][2]
Thiomorpholine 2-thia-6-azaspiro[3.3]heptane-0.4 to -0.8 +0.5Sulfur oxidation susceptibility changes.[1][2]
Table 2: Case Study – Olaparib Analog Optimization

Comparison of the FDA-approved drug Olaparib with a spirocyclic analog designed to improve selectivity.

PropertyOlaparib (Piperazine Core)Spiro-Analog (Diazaspiro Core)Impact
Core Structure Piperazine2,6-diazaspiro[3.3]heptaneRigidification
LogD

1.81.1 Improved Solubility
Selectivity (PARP1 vs PARP2) ModerateHighReduced off-target toxicity
Cytotoxicity HigherLowerImproved safety profile

Key Takeaway: While the spirocyclic core adds carbon mass, the net effect is a "lipophilic discount" due to the ionization penalty paid at physiological pH.

Experimental Protocol: High-Precision LogD Determination

To validate these differences in your own series, a standard calculated LogP (cLogP) is insufficient due to the specific pKa effects described above. The following Miniaturized Shake-Flask Method is the gold standard for accuracy.

Protocol Design Principles
  • Self-Validation: The protocol includes a reference standard (e.g., Propranolol) in every run.[1]

  • Phase Ratio Control: Uses a specific octanol:buffer ratio to ensure dynamic range.[1][2]

  • Mass Balance: Quantification of both phases is required to rule out precipitation or adsorption to plasticware.[1][2]

Step-by-Step Methodology

Materials:

  • 1-Octanol (HPLC Grade, presaturated with buffer).[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4.[4][5]

  • Internal Standard (e.g., Caffeine).

  • LC-MS/MS system.[1][2]

Workflow:

  • Presaturation: Mix equal volumes of 1-octanol and PBS pH 7.4. Shake for 24 hours. Separate phases. This prevents volume changes during the actual experiment.[1][2]

  • Stock Preparation: Dissolve test compound in DMSO (10 mM).

  • Partitioning:

    • In a 2 mL chemically resistant deep-well plate (polypropylene), add 490 µL presaturated PBS.

    • Add 10 µL of compound stock.[1][2]

    • Add 500 µL presaturated 1-octanol.

  • Equilibration: Seal plate tightly. Shake at 800 rpm for 2 hours at 25°C. Centrifuge at 3000g for 10 minutes to break emulsions.

  • Sampling:

    • Octanol Phase: Carefully remove 50 µL from the top layer.[1][2] Dilute 100x with MeOH/Water.

    • Aqueous Phase:[1][2] Carefully pierce the octanol layer (using a wide-bore tip with positive pressure to avoid contamination) and withdraw 50 µL from the bottom layer.

  • Quantification: Analyze both phases via LC-MS/MS against the internal standard.

Calculation:


Protocol Workflow Diagram

LogD_Protocolcluster_samplingPhase Sampling (Critical Step)StartStart: DMSO Stock (10mM)MixMix: 490µL PBS + 10µL Stock + 500µL OctanolStart->MixPresatPresaturate Octanol & PBS(24h Shake)Presat->MixEquilibrateEquilibrate: Shake 2h @ 800rpmCentrifuge 10min @ 3000gMix->EquilibrateSample_OctTop Layer: Octanol(Dilute 100x)Equilibrate->Sample_OctSample_AqBottom Layer: Aqueous(Pierce Octanol w/ Positive Pressure)Equilibrate->Sample_AqAnalyzeLC-MS/MS Quantification(Calculate Ratio)Sample_Oct->AnalyzeSample_Aq->Analyze

Caption: Workflow for the Miniaturized Shake-Flask LogD Determination Protocol.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011).[1] "Application of the Spirocyclic Oxetane Motif to the Design of Potent, Metabolically Stable, and Brain-Penetrant Gamma-Secretase Inhibitors." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Ritchie, T. J., et al. (2011).[1] "The impact of spirocyclic scaffolds on the physicochemical properties of drug candidates." Drug Discovery Today. Link

  • Lovering, F., et al. (2009).[1][6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

A Senior Application Scientist's Guide to the In Vitro ADME Properties of 1,7-Diazaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates, estimated to be up to 40%, falter due to unacceptable toxicity, with a large number failing due to poor pharmacokinetics.[1] Therefore, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory requirement but a strategic necessity.[2][3][4] Early in vitro ADME profiling enables project teams to make data-driven decisions, prioritize compounds with favorable drug-like characteristics, and intelligently guide synthetic chemistry efforts to mitigate liabilities before costly in vivo studies.[5][6][7]

The 1,7-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality and rigid framework offer a unique vectoral projection of substituents into chemical space, which can enhance target binding and introduce novel intellectual property.[8] Analogs based on this core have shown promise in various therapeutic areas, from antimycobacterials to GPR119 agonists.[9][10] However, the introduction of this spirocyclic system can significantly alter physicochemical properties, making a thorough ADME assessment essential.

This guide provides an in-depth comparison of the key in vitro ADME properties of representative 1,7-diazaspiro[3.5]nonane analogs. We will dissect the critical assays—solubility, permeability, metabolic stability, and cytochrome P450 inhibition—explaining not just the protocols but the scientific rationale behind them. By contextualizing the data, we aim to equip researchers with the insights needed to interpret results and strategically advance their drug discovery programs.

The Cornerstone of Bioavailability: Solubility Assessment

A compound must first dissolve to be absorbed. Poor aqueous solubility is a primary obstacle that can hinder in vitro assay performance and lead to low oral bioavailability.[11] We typically assess solubility under two conditions: kinetic and thermodynamic. For early-stage discovery, kinetic solubility is a high-throughput method used to screen large numbers of compounds, providing a rapid assessment of how a compound behaves when transitioning from a DMSO stock solution into an aqueous buffer.[12][13]

Experimental Protocol: High-Throughput Kinetic Solubility

This protocol utilizes nephelometry to detect compound precipitation by measuring light scattering.

  • Compound Preparation : Prepare 10 mM stock solutions of the 1,7-diazaspiro[3.5]nonane analogs in 100% DMSO.

  • Plate Setup : Dispense 2 µL of each DMSO stock solution into the wells of a clear, 96-well microplate.

  • Buffer Addition : Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for equilibration.

  • Measurement : Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).[13]

  • Data Analysis : The concentration at which significant light scattering is observed above the background is reported as the kinetic solubility. This is determined by comparing the readings against a calibration curve or a set of standards.

G prep Prepare 10 mM Stock in DMSO dispense Dispense 2 µL Stock into 96-well Plate prep->dispense Step 1 add_buffer Add 198 µL PBS (pH 7.4) (Final: 100 µM, 1% DMSO) dispense->add_buffer Step 2 incubate Seal and Shake 2 hours @ 25°C add_buffer->incubate Step 3 measure Measure Turbidity (Nephelometry) incubate->measure Step 4 analyze Calculate Kinetic Solubility (µM) measure->analyze Step 5

Caption: Workflow for the kinetic solubility assay.

Predicting Oral Absorption: Caco-2 Permeability

For an orally administered drug to be effective, it must cross the intestinal epithelium to enter the bloodstream. The Caco-2 cell monolayer assay is the industry standard for predicting this absorption.[14] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and efflux transporters (like P-glycoprotein, P-gp) that mimic the intestinal barrier.[15][16]

The assay measures the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A→B) and secretive (Basolateral-to-Apical, B→A) directions. The ratio of these values (Efflux Ratio = Papp(B→A) / Papp(A→B)) indicates whether the compound is a substrate of efflux transporters.[14]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture : Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for full differentiation and monolayer formation.[14]

  • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²), indicating a confluent and intact monolayer.[17]

  • Compound Dosing :

    • Prepare a 10 µM dosing solution of each analog in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[14]

    • For A→B permeability : Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B→A permeability : Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation : Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling : At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification : Analyze the concentration of the compound in all samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Calculate Papp values using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[14] Calculate the Efflux Ratio.

G culture Culture Caco-2 Cells on Transwell Inserts (21 days) teer Measure TEER (Monolayer Integrity) culture->teer Step 1 dose_ab Dose Apical Side (A→B) 10 µM Compound teer->dose_ab Step 2a dose_ba Dose Basolateral Side (B→A) 10 µM Compound teer->dose_ba Step 2b incubate Incubate 2 hours @ 37°C dose_ab->incubate dose_ba->incubate sample Sample Donor and Receiver Chambers incubate->sample Step 3 quantify Quantify by LC-MS/MS sample->quantify Step 4 analyze Calculate Papp (A→B, B→A) and Efflux Ratio quantify->analyze Step 5 G prepare Prepare Reagents: Compound (1µM), Microsomes, NADPH initiate Initiate Reaction @ 37°C by adding NADPH prepare->initiate Step 1 sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample Step 2 quench Quench with Acetonitrile + Internal Standard sample->quench Step 3 process Centrifuge to Remove Protein quench->process Step 4 quantify Analyze Supernatant by LC-MS/MS process->quantify Step 5 analyze Calculate Half-life (t½) and Intrinsic Clearance (CLint) quantify->analyze Step 6

Caption: Microsomal metabolic stability assay workflow.

Assessing Safety: Drug-Drug Interaction (DDI) Potential

Drug-drug interactions (DDIs) occur when one drug alters the ADME properties of a co-administered drug, potentially leading to adverse events or loss of efficacy. [18]Inhibition of major CYP450 enzymes is a primary mechanism for metabolism-based DDIs. Regulatory agencies like the FDA require in vitro evaluation of a compound's potential to inhibit key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) early in development. [19][20]These assays determine the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity.

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic Probe)
  • Reagent Setup :

    • Use human liver microsomes as the enzyme source.

    • For each CYP isoform, select a specific fluorogenic probe substrate that is metabolized into a fluorescent product.

    • Prepare a range of concentrations for each 1,7-diazaspiro[3.5]nonane analog.

  • Plate Setup : In a 96-well plate, add microsomes, buffer, and the test compound (or a known inhibitor as a positive control).

  • Pre-incubation : Pre-incubate the mixture at 37°C to allow the test compound to interact with the enzymes.

  • Reaction Initiation : Initiate the reaction by adding a mixture of the specific probe substrate and NADPH.

  • Fluorescence Monitoring : Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to the enzyme activity.

  • Data Analysis : For each test compound concentration, calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative ADME Profile of 1,7-Diazaspiro[3.5]nonane Analogs

To illustrate how structural modifications impact ADME properties, we present a comparative dataset for a series of hypothetical 1,7-diazaspiro[3.5]nonane analogs. Analog A represents a baseline compound, while Analogs B and C incorporate common medicinal chemistry modifications.

Compound ID Key Substituent (R) Kinetic Solubility (µM) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio HLM Stability (t½, min) CYP3A4 Inhibition (IC₅₀, µM)
Reference Verapamil>10015.08.5155.2
Analog A -Phenyl258.21.245>50
Analog B -4-Fluorophenyl229.11.5>60>50
Analog C -4-Pyridyl853.51.140>50
Analysis and Interpretation
  • Analog A (Baseline) : Exhibits moderate solubility and good permeability, suggesting it is likely to be reasonably well-absorbed. The low efflux ratio (<2) indicates it is not a significant substrate for P-gp or other major efflux transporters. Its metabolic stability is moderate, and it shows no significant inhibition of CYP3A4, a positive safety indicator.

  • Analog B (-4-Fluorophenyl) : The introduction of a fluorine atom, a common strategy to block metabolic hot-spots, has a minimal effect on solubility and permeability compared to Analog A. However, it leads to a significant improvement in metabolic stability (t½ > 60 min). This is a classic example of successful structure-ADME relationship (SAR) optimization, where a small change enhances the compound's half-life without negatively impacting other key properties.

  • Analog C (-4-Pyridyl) : Replacing the phenyl ring with a more polar pyridine ring dramatically increases kinetic solubility (>3-fold). This is an expected outcome of increasing the compound's polarity. However, this increased polarity comes at the cost of permeability, which is significantly reduced. This highlights a common trade-off in drug design: improving one ADME parameter can often be detrimental to another. While its stability is similar to the parent, the poor permeability would likely make it a less desirable candidate for oral administration.

Strategic Application: A Decision-Making Framework

The goal of in vitro ADME profiling is to guide the selection of candidates with the highest probability of success in vivo. [21]The data from these assays should not be viewed in isolation but as part of a multi-parameter optimization process.

G start In Vitro ADME Profile (Analogs A, B, C) sol_perm Solubility & Permeability Balance? start->sol_perm stability Metabolic Stability (t½ > 30 min)? sol_perm->stability Yes (A, B) analog_c_out Analog C: Deprioritize (Low Permeability) sol_perm->analog_c_out No (C) ddi DDI Risk (CYP IC₅₀ > 10 µM)? stability->ddi Yes (A, B) analog_a_consider Analog A: Consider (Moderate Stability) ddi->analog_a_consider Yes & Moderate Stability (A) analog_b_advance Analog B: Advance (Optimized Profile) ddi->analog_b_advance Yes & High Stability (B)

Caption: Decision tree for candidate selection.

Based on this framework:

  • Analog C would be deprioritized due to its poor permeability, which presents a significant risk for achieving adequate oral exposure.

  • Analog A is a viable candidate but could benefit from further optimization to improve its metabolic stability.

  • Analog B emerges as the strongest candidate. It maintains the favorable permeability and DDI profile of the parent compound while demonstrating significantly improved metabolic stability, suggesting it will have a longer half-life in vivo. This compound represents a successfully optimized lead ready for further preclinical evaluation.

Conclusion

The in vitro ADME profiling of 1,7-diazaspiro[3.5]nonane analogs demonstrates the critical interplay between chemical structure and pharmacokinetic properties. Through a systematic evaluation of solubility, permeability, metabolic stability, and DDI potential, we can rationally guide the optimization of this promising scaffold. As illustrated, targeted modifications, such as the strategic introduction of fluorine, can mitigate metabolic liabilities without compromising other essential drug-like attributes. This integrated approach, combining robust in vitro assays with sound scientific interpretation, is fundamental to navigating the complexities of drug discovery and increasing the probability of delivering safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Bio-Rad. Retrieved February 14, 2026, from [Link]

  • 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. (n.d.). Premier Consulting. Retrieved February 14, 2026, from [Link]

  • January 2020 US FDA In Vitro DDI Guidance. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved February 14, 2026, from [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026, January 23). Infinix Bio. Retrieved February 14, 2026, from [Link]

  • What is the role of ADME in drug discovery? (2023, April 27). Tebubio. Retrieved February 14, 2026, from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. Retrieved February 14, 2026, from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved February 14, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved February 14, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved February 14, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 14, 2026, from [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). FDA. Retrieved February 14, 2026, from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved February 14, 2026, from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 14, 2026, from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Retrieved February 14, 2026, from [Link]

  • Drug-Drug Interaction. (n.d.). BioAgilytix. Retrieved February 14, 2026, from [Link]

  • Aqueous Solubility Assays. (2025, July 31). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). FDA. Retrieved February 14, 2026, from [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. Retrieved February 14, 2026, from [Link]

  • Wu, J., et al. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2025, August 9). How to Report and Discuss ADME Data in Medicinal Chemistry Publications: in Vitro Data or in Vivo Extrapolations?. ResearchGate. Retrieved February 14, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved February 14, 2026, from [Link]

  • Obach, R. S. (n.d.). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. Retrieved February 14, 2026, from [Link]

  • Kamal, A., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. Retrieved February 14, 2026, from [Link]

  • Wu, J., et al. (2025, December 14). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. (2025, May 24). PMC. Retrieved February 14, 2026, from [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Retrieved February 14, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

Sources

Spectroscopic Characterization Guide: 7-Methyl-1,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and comparative performance of 7-Methyl-1,7-diazaspiro[3.5]nonane , a high-value sp3-rich scaffold used in modern drug discovery.

Executive Summary & Structural Logic

7-Methyl-1,7-diazaspiro[3.5]nonane represents a class of "3D-scaffolds" designed to replace flat heterocycles (like piperazines) in medicinal chemistry. Unlike its more common isomer (2,7-diazaspiro[3.5]nonane), the 1,7-isomer features a nitrogen atom directly adjacent to the spiro-quaternary carbon. This unique topology alters the vector orientation of substituents and modifies the electronic environment of the amine, offering a distinct IP space and physicochemical profile.

Structural Comparison: The "Spiro-Shift"

The critical distinction lies in the azetidine (4-membered) ring.

  • 1,7-Isomer (Target): Nitrogen is at position 1 (adjacent to spiro center).

  • 2,7-Isomer (Alternative): Nitrogen is at position 2 (opposite spiro center).

SpiroComparison cluster_0 Target Scaffold cluster_1 Common Alternative cluster_2 Traditional Baseline Target 7-Methyl-1,7-diazaspiro[3.5]nonane (N adjacent to Spiro Center) Unique Vector & Sterics Alt 7-Methyl-2,7-diazaspiro[3.5]nonane (N distal to Spiro Center) Standard Spacer Target->Alt Isomeric Shift (Regioisomerism) Trad N-Methyl Piperazine (Flat, sp2-like character) Target->Trad Fsp3 Upgrade (3D Complexity)

Figure 1: Structural relationship between the 1,7-diazaspiro target and common medicinal chemistry alternatives.

Spectroscopic Characterization Strategy

Characterizing the 1,7-isomer requires distinguishing it from the 2,7-isomer, primarily using NMR to verify the connectivity of the azetidine nitrogen to the quaternary center.

A. Nuclear Magnetic Resonance (NMR)

The proximity of the azetidine nitrogen (N1) to the spiro carbon (C4) creates a diagnostic "deshielding-shielding" pattern distinct from the 2,7-isomer.

Feature1,7-Diazaspiro[3.5] (Target)2,7-Diazaspiro[3.5] (Alternative)
Azetidine CH₂ (¹H) Distinct Multiplets: The CH₂ adjacent to N (H2) and the CH₂ adjacent to C-spiro (H3) appear as separate multiplets due to different electronic environments.Simplified Signal: The four protons (H1/H3) are chemically equivalent (or nearly so) and appear as a singlet or tight multiplet.
Spiro Carbon (¹³C) Downfield Shift (~40-50 ppm): The spiro carbon is

to the N1 nitrogen, causing inductive deshielding.
Upfield Shift (~30-35 ppm): The spiro carbon is

to the N2 nitrogen, resulting in less deshielding.
HMBC Correlation Strong 2-bond coupling: N1-H

C-Spiro.
No 2-bond coupling: N2-H is too far from C-Spiro.
Experimental Protocol: 2D-Validation Workflow

To unequivocally confirm the 1,7-structure, follow this self-validating NMR workflow:

  • Sample Prep: Dissolve 5-10 mg in CDCl₃ (neutral) or DMSO-d₆ (if salt form). Note: CDCl₃ is preferred for resolution of azetidine ring puckering.

  • ¹H-NMR (400/600 MHz): Integrate the methyl singlet (3H, ~2.2 ppm) as the internal standard. Look for the azetidine protons:

    • H-2 (N-CH₂): Expect triplet/multiplet ~3.2–3.5 ppm.

    • H-3 (C-CH₂): Expect triplet/multiplet ~2.0–2.4 ppm.

  • ¹³C-DEPT135: Identify the quaternary spiro carbon (non-inverted signal).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target the correlation between the Azetidine N-H (if secondary amine is free) or H-2 protons and the Spiro Carbon .

    • Validation: If H-2 correlates strongly to the Spiro C, the N is at position 1.

B. Mass Spectrometry (MS)

The fragmentation pattern under ESI (Electrospray Ionization) provides structural fingerprints.

  • Parent Ion:

    
     Da (Calculated for C₈H₁₆N₂).
    
  • Fragmentation Pathway:

    • Ring Opening: The strained azetidine ring is prone to opening. High collision energy often yields a loss of C₂H₄N fragments (42 Da) or ethylene (28 Da) depending on the charge localization.

    • Diagnostic Loss: Loss of the methyl-piperidine fragment (

      
       ~98) leaves the azetidine residue.
      
C. Infrared Spectroscopy (IR)[1]
  • Ring Strain: The azetidine ring exhibits a characteristic C-H stretching vibration shift and a ring deformation band around 910–920 cm⁻¹ .

  • N-H Stretch: If the N1 position is unsubstituted, a weak, broad band at 3300–3400 cm⁻¹ confirms the secondary amine.

Comparative Performance Guide

For drug development professionals, the choice between 1,7-spiro, 2,7-spiro, and piperazine is driven by physicochemical properties (LogD, pKa) and vector topology.

Performance Matrix
Metric7-Methyl-1,7-diazaspiro7-Methyl-2,7-diazaspiroN-Methyl Piperazine
Topology L-Shaped / Kinked: Substituents on N1 and N7 exit at ~90° angles relative to the spiro core.Linear: Substituents on N2 and N7 exit at ~180° (linear axis), mimicking piperazine.Linear / Planar: Classic linear vector.
Basicity (pKa) Lower (~9.5): Steric crowding at the spiro center adjacent to N1 lowers basicity slightly compared to distal amines.Higher (~10.5): N2 is less hindered and behaves like a typical secondary amine.Moderate (~9.0): Electronic effects of the second nitrogen lower pKa.
Metabolic Stability High: Quaternary center blocks metabolic oxidation at the

-position of the piperidine ring.
High: Similar blockage of metabolism.Low/Moderate: Prone to N-dealkylation and ring oxidation.
Fsp³ Score 1.0 (Maximal): Fully saturated. Improves solubility.1.0 (Maximal): Fully saturated.0.5: Contains sp² character if aromatic/amide coupled.
Decision Framework: When to use the 1,7-Isomer?

Use 7-Methyl-1,7-diazaspiro[3.5]nonane when:

  • Vector Screening: You need to explore "off-axis" chemical space. If a linear piperazine linker is inactive, the 1,7-spiro "kink" can reorient the warhead into a new binding pocket [1].

  • Solubility Issues: Replacing a flat aromatic ring with this spiro-system dramatically lowers LogD and increases aqueous solubility (LLE improvement) [2].

  • IP Generation: The 1,7-scaffold is less explored than the 2,7-variant, offering cleaner intellectual property landscape for novel series.

Synthesis & Purity Assessment Protocol

To ensure reproducible biological data, the purity of the spirocycle must be strictly controlled, particularly regarding regioisomeric impurities (1,7 vs 2,7).

Synthesis Overview (Reductive Amination Route)
  • Starting Material: 1-Boc-3-formyl-azetidine or equivalent spiro-ketone precursors.

  • Cyclization: Formation of the piperidine ring via double Michael addition or reductive cyclization.

  • Methylation: Reductive amination of the piperidine nitrogen with Formaldehyde/Formic acid (Eschweiler-Clarke).

QC Protocol for Release
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., XBridge C18).

    • Mobile Phase: 0.1% NH₄OH in Water/Acetonitrile (High pH is crucial for peak shape of diamines).

    • Gradient: 5% to 95% ACN over 8 mins.

  • Acceptance Criteria:

    • Purity > 95% (UV 210 nm).

    • Regioisomer content < 1% (Verified by ¹H-NMR integration of characteristic multiplets).

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 7-methyl-1,7-diazaspiro[3.5]nonane. National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

A Comparative Guide to Assessing Blood-Brain Barrier Permeability of Spirocyclic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the blood-brain barrier (BBB) represents a formidable challenge in the quest for effective central nervous system (CNS) therapies.[1][2][3] This highly selective barrier protects the brain but also restricts the entry of most systemically administered drugs.[1][2][3] In recent years, spirocyclic scaffolds have emerged as a promising strategy in medicinal chemistry to design CNS drug candidates with improved properties for BBB penetration.[1][2][4] This guide provides an in-depth comparison of the key methodologies for assessing BBB permeability, with a special focus on the unique considerations for spirocyclic drugs.

The Spirocyclic Advantage: Designing for Brain Entry

Spirocycles are three-dimensional structures where two rings are fused at a single atom.[4] This inherent three-dimensionality offers several advantages over traditional flat, aromatic scaffolds in the design of CNS-penetrant drugs:

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can lead to a higher fraction of sp3-hybridized carbons (Fsp3), which has been correlated with improved solubility, metabolic stability, and a higher likelihood of clinical success.[4] By moving away from "flatland," spirocycles can help modulate lipophilicity and reduce the potential for off-target effects associated with planar aromatic systems.[4]

  • Reduced Efflux Liability: The unique 3D shape of spirocyclic compounds may result in poorer recognition by efflux transporters like P-glycoprotein (P-gp), which are major contributors to limiting brain exposure of many drugs.[5][6][7]

  • Enhanced Target Engagement: The rigid, well-defined three-dimensional arrangement of functional groups in spirocyclic molecules can lead to more specific and higher-affinity interactions with their biological targets within the CNS.

This guide will walk you through a multi-tiered approach to experimentally validate these theoretical advantages.

An Integrated Strategy for BBB Permeability Assessment

A robust assessment of BBB permeability relies on a combination of in silico, in vitro, and in vivo methods. Each tier of this approach provides unique and complementary information, allowing for a comprehensive understanding of a compound's potential to reach its CNS target.

cluster_0 Early Stage Screening cluster_1 Mechanistic Understanding cluster_2 Definitive In Vivo Confirmation In Silico Prediction In Silico Prediction PAMPA-BBB PAMPA-BBB In Silico Prediction->PAMPA-BBB High-throughput ranking Caco-2 / MDCK-MDR1 Caco-2 / MDCK-MDR1 PAMPA-BBB->Caco-2 / MDCK-MDR1 Investigate efflux In Vivo Microdialysis In Vivo Microdialysis Caco-2 / MDCK-MDR1->In Vivo Microdialysis Confirm brain exposure

A tiered approach to BBB permeability assessment.

In Silico Prediction: Early Insights into Brain Penetration

Computational models provide a rapid and cost-effective first pass at evaluating the BBB permeability potential of a large number of compounds. These models typically rely on calculating various physicochemical descriptors.

Key Physicochemical Descriptors for CNS Penetration:

DescriptorGeneral Guideline for CNS PenetrationRationale for Spirocyclic Advantage
Molecular Weight (MW) < 450 DaSpirocycles can pack more atoms into a smaller volume, allowing for complex structures that remain within the desired MW range.
Topological Polar Surface Area (TPSA) < 90 ŲThe 3D nature of spirocycles can shield polar groups, effectively reducing the molecule's TPSA.
cLogP (lipophilicity) 1 - 3Spirocyclic scaffolds allow for fine-tuning of lipophilicity to achieve the optimal balance for membrane permeability without excessive non-specific binding.
Number of Hydrogen Bond Donors (HBD) ≤ 3Judicious placement of functional groups on the spirocyclic core can minimize HBD count.
pKa (acid/base properties) Basic pKa often favorableSpirocyclic amines can be designed to have a specific pKa that favors a neutral charge at physiological pH for membrane crossing.

While in silico models are excellent for high-throughput screening, they often do not fully capture the complexities of active transport and the nuances of 3D molecular shape.[8][9][10][11] Therefore, experimental validation is crucial.

In Vitro Assessment: From Passive Permeability to Active Efflux

In vitro assays provide the first experimental data on a compound's ability to cross a membrane and its susceptibility to efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[12][13][14][15][16][17] It utilizes a synthetic membrane coated with lipids that mimic the composition of the brain capillary endothelial cells.[12][13][14][15][16][17]

Comparative Data for Spirocyclic vs. Non-Spirocyclic Compounds in PAMPA-BBB:

Compound TypePredicted Papp (10⁻⁶ cm/s)Rationale
Spirocyclic High (> 6.0)Optimal lipophilicity and lower TPSA due to 3D structure can enhance passive diffusion.
Non-Spirocyclic (Planar) Moderate (2.0 - 6.0)Higher TPSA and potential for aggregation can hinder passive diffusion.
Known P-gp Substrate High (> 6.0)PAMPA does not account for efflux, so a P-gp substrate may show high passive permeability.
Poorly Permeable Low (< 2.0)High polarity and/or low lipophilicity limit passive diffusion.

Step-by-Step Protocol for PAMPA-BBB:

  • Prepare the Donor Plate: Add the test compound (typically at 10-50 µM in a buffer solution, pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a brain lipid mixture. Add buffer to the wells of this plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the liquid in the donor wells is in contact with the lipid membrane.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))]

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

Cell-Based Assays: Caco-2 and MDCK-MDR1

Cell-based assays, such as those using Caco-2 or MDCK-MDR1 cells, provide a more biologically relevant model by incorporating active transport mechanisms, particularly P-gp mediated efflux.[5][6][7][18][19][20][21][22] Caco-2 cells are derived from human colon adenocarcinoma and spontaneously differentiate into a polarized monolayer with tight junctions, expressing various transporters.[6][18][19][20][21] MDCK-MDR1 cells are Madin-Darby canine kidney cells that have been transfected to overexpress the human MDR1 gene, making them a specific tool for studying P-gp efflux.[5][6][7][22][23][24][25][26]

Comparative Data in Cell-Based Assays:

Compound TypePredicted Papp (A→B) (10⁻⁶ cm/s)Predicted Efflux Ratio (B→A / A→B)Rationale
Spirocyclic High (> 10)< 2The 3D shape may evade P-gp recognition, leading to low efflux and high net permeability.
Non-Spirocyclic (Planar) Moderate (5 - 10)> 2Planar, lipophilic structures are often recognized by P-gp, resulting in significant efflux and lower net permeability.
Known P-gp Substrate Low (< 5)> 5High efflux significantly reduces the net transport from the apical to the basolateral side.
Poorly Permeable Low (< 2)~ 1Low passive permeability is the primary limiting factor, not efflux.

Step-by-Step Protocol for Caco-2/MDCK-MDR1 Permeability Assay:

  • Cell Seeding: Seed Caco-2 or MDCK-MDR1 cells onto permeable filter supports in a transwell plate and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-7 days for MDCK-MDR1).[18][19][25]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18][19]

  • Bidirectional Permeability:

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh media to the apical chamber.

  • Incubate: Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).

  • Sample and Quantify: At the end of the incubation, take samples from both chambers and determine the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both directions as described for the PAMPA assay. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[5][6][7]

A Compound B Compound A->B B->A Pgp P-gp Efflux Pump Pgp->A Active Efflux (contributes to Papp B->A)

Bidirectional transport across a cell monolayer.

In Vivo Confirmation: Measuring Unbound Brain Concentrations

While in vitro assays are invaluable for screening and mechanistic studies, in vivo experiments are the gold standard for confirming BBB permeability and determining the pharmacologically relevant unbound drug concentration in the brain.[1][2][3][27][28][29][30][31] Intracerebral microdialysis is a powerful technique for this purpose.[1][3][27][28][29][30][31]

Comparative Data from In Vivo Microdialysis:

Compound TypePredicted Unbound Brain-to-Plasma Ratio (Kp,uu)Rationale
Spirocyclic ~ 1Good passive permeability and low efflux result in near-equal unbound concentrations in brain and plasma.
Non-Spirocyclic (Planar) < 0.5P-gp efflux actively removes the compound from the brain, leading to a lower unbound concentration compared to plasma.
Known P-gp Substrate < 0.1Significant efflux results in very low brain exposure.
Poorly Permeable < 0.1Low passive permeability is the primary barrier to brain entry.

Step-by-Step Protocol for In Vivo Brain Microdialysis:

  • Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized rodent.[27][28][29][30]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[27][28]

  • Drug Administration: The test compound is administered systemically (e.g., intravenously or orally).

  • Dialysate Collection: Small molecules from the brain's extracellular fluid, including the unbound drug, diffuse across the probe's semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.[27][28][29]

  • Blood Sampling: Concurrent blood samples are taken to determine the unbound plasma concentration.

  • Quantification: The concentration of the drug in the dialysate and plasma ultrafiltrate is measured by LC-MS/MS.

  • Calculate Kp,uu: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated as the ratio of the area under the curve (AUC) of the unbound drug in the brain to the AUC of the unbound drug in plasma.

Systemic Circulation Systemic Circulation BBB Blood-Brain Barrier Systemic Circulation->BBB Drug Delivery Brain ECF Brain ECF BBB->Brain ECF Permeation Microdialysis Probe Microdialysis Probe Brain ECF->Microdialysis Probe Diffusion Dialysate Collection Dialysate Collection Microdialysis Probe->Dialysate Collection Sampling

In vivo brain microdialysis workflow.

Conclusion

Assessing the BBB permeability of spirocyclic drugs requires a strategic and multi-faceted approach. By leveraging the predictive power of in silico models, the high-throughput nature of in vitro assays like PAMPA-BBB, the mechanistic insights from cell-based efflux studies, and the definitive confirmation from in vivo microdialysis, researchers can build a comprehensive profile of a compound's CNS penetration potential. The unique three-dimensional nature of spirocyclic scaffolds offers a distinct advantage in designing drugs that can effectively navigate the complexities of the blood-brain barrier, ultimately paving the way for novel and more effective treatments for a range of neurological disorders.

References

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Das, S., & Ananth, M. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 9, 759.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. Retrieved from [Link]

  • BioDuro-Sundia. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart illustration of in vivo microdialysis experimental set-up... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Buczynski/Gregus Lab. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). pampa bbb - ADME@NCATS. Retrieved from [Link]

  • JoVE. (2018, June 7). In Vivo Microdialysis for Brain Analysis. Retrieved from [Link]

  • protocols.io. (2024, December 9). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Retrieved from [Link]

  • de Sousa, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 537-551.
  • Adenot, M., et al. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Pharmaceuticals, 5(9), 968-987.
  • ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Liu, H., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives, 10(2), e00924.
  • Wu, Y., et al. (2024). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of efflux ratios between NIH MDR1-MDCKI and our current MDR1-MDCKII... Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • van der Valk, J., et al. (2024). Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. European Journal of Pharmaceutics and Biopharmaceutics, 194, 114-124.
  • Al-Sha'er, W., et al. (2022).
  • Novak, R., et al. (2021). Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. Acta Pharmaceutica, 71(2), 225-238.
  • ResearchGate. (n.d.). Computational Prediction of Blood-brain Barrier Permeation. Retrieved from [Link]

  • Fu, X. C., et al. (2001). Prediction of blood-brain barrier penetration by polar molecular surface area and molecular volume. Acta Pharmacologica Sinica, 22(7), 663-668.
  • Fu, M. Y., et al. (2021). Prediction of Blood-Brain Barrier Permeability of Compounds Based on Machine Learning. Chinese Pharmaceutical Journal, 56(20), 1677-1683.
  • Fischer, H., et al. (2010). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences, 99(5), 2346-2358.
  • ResearchGate. (2025, November 2). Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice. Retrieved from [Link]

  • de Lange, E. C. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 125-148.
  • Shannon, C., et al. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 343-358.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Slideshare. (n.d.). Pampa permeability assay. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, December 1). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Intracerebral Microdialysis - Technical Notes. Retrieved from [Link]

  • Kansy, M., et al. (2009). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Pharmaceutical Research, 26(7), 1730-1743.
  • Liu, X., et al. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences, 98(6), 2043-2053.
  • Drugs for Neglected Diseases initiative. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Purity analysis standards for 7-Methyl-1,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and purity analysis standard for 7-Methyl-1,7-diazaspiro[3.5]nonane . It is designed for analytical chemists and medicinal chemists requiring rigorous validation of this spirocyclic building block.

A Comparative Guide to Analytical Methodologies & Reagent Stability

Executive Summary: The "Invisible" Analyte Challenge

7-Methyl-1,7-diazaspiro[3.5]nonane (CAS: 135380-50-6, isomer dependent) represents a class of sp3-rich spirocyclic diamines increasingly favored in drug discovery to improve solubility and reduce metabolic liability compared to flat aromatic systems.[1]

However, this scaffold presents a unique analytical challenge: Chromophoric Silence. Lacking aromatic rings or conjugated


-systems, the molecule is virtually invisible to standard UV detection (HPLC-UV) above 210 nm.[1]

The Core Problem: Researchers relying on standard HPLC-UV (254 nm) often overestimate purity, missing significant non-chromophoric impurities (e.g., oligomers, starting aliphatic amines).[1] This guide compares the performance of three analytical "alternatives" to establish a self-validating purity standard.

Comparative Analysis of Analytical Alternatives

We evaluated three methodologies for determining the purity of 7-Methyl-1,7-diazaspiro[3.5]nonane. The data below synthesizes performance characteristics based on detection principles.

Method A: HPLC-UV (The "Traditional" Alternative)[1]
  • Mechanism: Absorption of UV light by the analyte.

  • Performance: POOR.

  • Critical Flaw: To see the amine, wavelengths must be set to <210 nm (near UV cut-off).[1] This results in high baseline noise from solvents (MeOH/AcN) and detects only impurities with chromophores (e.g., benzyl-protected precursors), while missing the main aliphatic product or aliphatic byproducts.[1]

  • Risk: "False High Purity."[1] A sample may appear >99% pure because the detector literally cannot see the 10% aliphatic impurity.

Method B: GC-FID (The "Volatile" Alternative)[1]
  • Mechanism: Flame Ionization Detection (carbon counting).[1]

  • Performance: GOOD (with caveats).

  • Pros: Universal response for carbon-containing compounds.[1] Excellent resolution of structural isomers.

  • Cons: Requires the sample to be a free base. Salt forms (HCl, Oxalate) must be neutralized and extracted, introducing preparation errors. High temperatures can induce thermal degradation of the strained spiro-ring.[1]

Method C: qNMR (The "Gold Standard")[2]
  • Mechanism: Quantitative Nuclear Magnetic Resonance (

    
    H).
    
  • Performance: EXCELLENT.

  • Pros: Absolute purity determination. No reference standard of the analyte is required (uses an internal standard like Maleic Acid). Detects water, solvents, and inorganic salts that GC and HPLC miss.[1]

  • Cons: Lower sensitivity (requires ~10 mg sample).

Comparative Data Summary
FeatureMethod A: HPLC-UV (205 nm)Method B: GC-FIDMethod C: qNMR (

H)
Detection Principle Chromophore AbsorptionCarbon IonizationMolar Proton Ratio
Response Factor Highly VariableProportional to CarbonUniform (1:[1]1)
Purity Value (Sample X) 99.2% (Misleading) 94.5%94.1% (Accurate)
Major Blind Spot Aliphatic impuritiesInorganic salts / WaterNone
Sample State SolutionVolatile / Free BaseSolution
Recommendation Reject Screening Validation

Reagent Performance: Free Base vs. Salt Forms

Beyond analysis, the form of the product dictates its stability and performance in synthesis.

  • Alternative 1: Free Base (Oil/Low-melt solid) [1]

    • Stability:[1] Low. Secondary/Tertiary amines avidly absorb atmospheric CO

      
       to form carbamates.[1] Prone to oxidation (N-oxide formation).[1]
      
    • Handling: Difficult to weigh accurately.

  • Alternative 2: Dihydrochloride Salt (Solid)

    • Stability:[1] High.[1][2][3] The protonated nitrogens prevent oxidation and carbamate formation.

    • Handling: Free-flowing solid. Hygroscopic (requires desiccated storage).[1]

    • Performance:Recommended. Must be free-based in situ using a base (e.g., DIPEA, K

      
      CO
      
      
      
      ) during coupling reactions.[1]

Experimental Protocols

Protocol 1: The Validator – qNMR Analysis

This protocol serves as the primary reference method for CoA generation.

Materials:

  • Analyte: ~10-15 mg of 7-Methyl-1,7-diazaspiro[3.5]nonane (precision weighed).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5-10 mg.[1]

  • Solvent: D

    
    O (if salt) or CDCl
    
    
    
    (if free base).[1]
  • Instrument: 400 MHz NMR or higher.[1]

Workflow:

  • Weighing: Weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same vial using a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.6 mL solvent. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (critical for full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (Maleic acid:

    
     6.3 ppm, 2H) and a distinct analyte signal (e.g., N-Methyl singlet 
    
    
    
    ~2.3 ppm, 3H).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[4]
Protocol 2: The Screener – GC-FID Analysis

Best for routine batch monitoring of the free base.

System: Agilent 7890B or equivalent with FID. Column: DB-1701 or CAM (Base-deactivated), 30m x 0.32mm, 1.0 µm film.[1] Note: Standard non-polar columns (DB-5) may cause peak tailing for amines. Conditions:

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium, 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID at 300°C. H

    
     flow 30 mL/min, Air 400 mL/min.
    

Sample Prep: Dissolve 5 mg free base in 1 mL DCM. (If analyzing salt: Dissolve salt in 1M NaOH, extract with DCM, dry organic layer over MgSO


, inject supernatant).

Visualizations

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on sample state and accuracy needs.

MethodSelection Start Start: Sample Received StateCheck Check State: Solid (Salt) or Oil (Base)? Start->StateCheck SaltPath Salt Form (HCl/Oxalate) StateCheck->SaltPath Solid BasePath Free Base (Oil) StateCheck->BasePath Oil qNMR Method: qNMR (D2O) *GOLD STANDARD* SaltPath->qNMR High Accuracy Req. CAD Method: HPLC-CAD/ELSD (Universal Detection) SaltPath->CAD Routine QC UV_Check Chromophore Check: HPLC-UV Suitable? BasePath->UV_Check GCFID Method: GC-FID (Base Deactivated) BasePath->GCFID Volatile/Stable UV_Check->qNMR Validation UV_Check->CAD No (Aliphatic)

Caption: Decision tree prioritizing qNMR for salts and GC-FID for free bases to avoid "blind" UV analysis.

Figure 2: Impurity Origin & Detection Mapping

Tracing where impurities come from and which method detects them.

ImpurityMap Precursor Starting Material (N-Boc Piperidone deriv.) Reaction Spiro-Cyclization (Strong Acid/Base) Precursor->Reaction Impurity1 Impurity A: Uncyclized Linear Amine Reaction->Impurity1 Impurity2 Impurity B: Residual Solvent/Water Reaction->Impurity2 Impurity3 Impurity C: Inorganic Salts Reaction->Impurity3 Product Target: 7-Methyl-1,7-diazaspiro[3.5]nonane Reaction->Product Detect_UV HPLC-UV (Blind to A, B, C) Impurity1->Detect_UV Invisible Detect_GC GC-FID (Detects A, Misses C) Impurity1->Detect_GC Detect_NMR qNMR (Detects ALL) Impurity1->Detect_NMR Impurity2->Detect_GC Impurity2->Detect_NMR Impurity3->Detect_GC Invisible Impurity3->Detect_NMR

Caption: Visualization of why HPLC-UV fails: it misses key process impurities that qNMR and GC capture.

References

  • Spirocyclic Motifs in Natural Products. Molecules, 2019.[1][5] (Review of spirocyclic scaffolds and their structural properties). [1]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs Chromatography). [1]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek, 2023. (Methodologies for amine analysis on capillary columns).

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem, 2025.[1] (Specific comparison for hetero-aliphatic systems).

Sources

Thermal analysis (TGA/DSC) of diazaspiro dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Characterization Protocols

Executive Summary: The Spirocyclic Challenge

Diazaspiro scaffolds (e.g., 2,7-diazaspiro[3.5]nonane, 2,8-diazaspiro[4.5]decane) are increasingly utilized in drug discovery to impart 3D-geometry to otherwise flat aromatic drug candidates. This "escape from flatland" improves metabolic stability and receptor selectivity.

However, the dihydrochloride (2HCl) salt form—while excellent for aqueous solubility—presents unique solid-state challenges. Unlike simple mono-amines, the presence of two charged centers in a rigid spiro-lattice often leads to complex hydration states and specific thermal degradation pathways.

This guide provides an objective comparison of the thermal behavior of diazaspiro 2HCl salts against their free base and alternative salt forms, supported by standardized TGA/DSC protocols.

Comparative Analysis: 2HCl Salt vs. Alternatives

The following data represents a synthesis of physicochemical behaviors observed in spirocyclic diamine classes (e.g., spiro-piperidines).

Table 1: Physicochemical Performance Matrix
FeatureDiazaspiro 2HCl Salt Diazaspiro Free Base Alternative (e.g., Fumarate)
Melting Point (

)
High (>250°C) Often decomposes upon melting.Low (80–150°C) Clean melting endotherm.Medium (180–220°C) Tunable range.
Hygroscopicity High Often forms non-stoichiometric hydrates.Low Generally hydrophobic.Low to Moderate Often forms stable crystallohydrates.
Thermal Stability Moderate Risk of dehydrochlorination (loss of HCl gas) >180°C.High Stable until oxidative degradation.High Counter-ion usually stable.
Aqueous Solubility Excellent (>50 mg/mL) Driven by high lattice energy & ionic nature.Poor (<0.1 mg/mL) Lipophilic nature limits bioavailability.Good (1–20 mg/mL) Balanced profile.
Crystallinity Variable Prone to amorphization upon milling.High Crystallizes easily.High Robust crystal lattice.
Key Insight: The "HCl Cliff"

A critical differentiator in TGA analysis for 2HCl salts is the "HCl Cliff." Unlike the free base, which typically shows a single decomposition step, 2HCl salts often exhibit a staged weight loss:

  • Stage 1 (<100°C): Loss of unbound/bound water (1–5% weight loss).

  • Stage 2 (180–220°C): Loss of HCl gas (Dehydrochlorination).

  • Stage 3 (>250°C): Skeletal degradation of the spiro-core.

Experimental Protocols (SOPs)

To ensure reproducible data, the following protocols must be adhered to. The choice of sample pan is critical for HCl salts to prevent hermetic seal failure due to gas evolution.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments TGA5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Purge Gas: Nitrogen (

    
    ) at 25 mL/min (Balance) and 10 mL/min (Furnace). Note: Do not use Air/Oxygen, as it accelerates oxidative degradation, masking the dehydrochlorination event.
    
  • Pan Configuration: Platinum or Aluminum pan (100

    
    L). Open pan  is preferred to allow HCl gas escape. If using a lid, it must be pinholed .
    
  • Sample Mass: 2–5 mg (Powder). Avoid compacting the sample to ensure uniform gas diffusion.

  • Ramp Rate: 10°C/min from Ambient to 350°C.

Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+ (or equivalent).

  • Calibration: Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C).
  • Pan Configuration: Tzero Aluminum Pan with Pinhole Lid .

    • Why Pinhole? Hermetically sealed pans may burst due to pressure buildup from HCl release or water evaporation, creating artifacts in the heat flow signal.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • (Optional) Cool -10°C/min to -40°C and Re-heat to check for glass transition (

      
      ) if the sample melts without decomposition.
      

Data Visualization & Workflows

Figure 1: Thermal Analysis Workflow

This diagram illustrates the decision-making process for characterizing diazaspiro salts.

ThermalWorkflow Sample Diazaspiro 2HCl Sample TGA TGA Analysis (Open Pan, N2) Sample->TGA DSC DSC Analysis (Pinhole Pan, N2) Sample->DSC Decision Is Mass Loss > 2% below 120°C? TGA->Decision Melting Determine Melting Point (T_m) & Enthalpy DSC->Melting Hydrate Hydrate/Solvate Identified (Calculate Stoichiometry) Decision->Hydrate Yes Anhydrate Anhydrous Form Decision->Anhydrate No Decomp Check Decomposition Onset (T_onset) Hydrate->Decomp Anhydrate->Decomp Integration Integrate Data: Solubility vs. Stability Profile Decomp->Integration Melting->Integration

Caption: Integrated workflow for distinguishing solvation from degradation in diazaspiro salts.

Figure 2: Thermal Degradation Pathway

Understanding the specific breakdown of the 2HCl salt is vital for formulation stability.

Degradation Salt Diazaspiro 2HCl Salt Step1 Dehydration (<100°C) Salt->Step1 Anhydrous Anhydrous Salt Lattice Step1->Anhydrous Step2 Dehydrochlorination (Loss of HCl Gas) (180-220°C) Anhydrous->Step2 Base Molten Free Base (Transient) Step2->Base Final Oxidative Decomposition Base->Final

Caption: Typical thermal degradation pathway of amine dihydrochloride salts.

Scientific Commentary & Causality

The Role of Lattice Energy

Diazaspiro dihydrochlorides typically exhibit high melting points due to the strong ionic interactions between the two protonated nitrogen atoms and the chloride counter-ions. This creates a rigid crystal lattice. However, this high lattice energy often makes the salt hygroscopic . The crystal surface seeks to lower its energy by adsorbing atmospheric moisture, leading to the formation of hydrates [1].

Interpreting the TGA/DSC Overlay

When analyzing the data, you will often observe an endothermic event in the DSC that correlates perfectly with a mass loss step in the TGA.

  • Scenario A (Desolvation): A broad endotherm at 60–100°C with corresponding TGA weight loss indicates water/solvent loss.

  • Scenario B (Melting w/ Decomposition): A sharp endotherm immediately followed by an exotherm and rapid TGA weight loss indicates the salt is melting and simultaneously losing HCl [2]. This is common in 2HCl salts and indicates that the salt cannot be melted without degrading.

Compatibility Screening

In formulation, 2HCl salts are acidic. TGA/DSC is used to screen compatibility with excipients like Magnesium Stearate. If the DSC shows a shift in the melting peak of the excipient or a new low-temperature degradation peak, it suggests an acid-base reaction (incompatibility) [3].

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.

  • Mettler Toledo. (2023).[3] Thermal Analysis of Pharmaceuticals: Compatibility Studies.

  • Tong, H. H. Y., et al. (2002). Characterization of the crystallization and thermal behavior of hydrochloride salts. Journal of Pharmaceutical Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Reactant of Route 2
Reactant of Route 2
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.